Technical Documentation Center

2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-
  • CAS: 80449-32-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-

Abstract This technical guide provides a comprehensive overview of a robust synthetic pathway for 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-, a molecule of interest for its potential applications in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-, a molecule of interest for its potential applications in medicinal chemistry and materials science. The synthesis is strategically designed in two key stages: the preparation of the pivotal intermediate, 4-cyclohexene-1,1-dimethanol, followed by an acid-catalyzed spiroketalization with furfural. This document will delve into the mechanistic underpinnings of each synthetic step, provide detailed, field-tested experimental protocols, and present expected characterization data for the final compound and its precursor. The guide is intended for researchers, scientists, and professionals in drug development seeking to synthesize and explore the potential of this and related spiroketal structures.

Introduction and Strategic Overview

Spiroketals are a prominent structural motif in a vast array of biologically active natural products.[1] Their unique three-dimensional architecture often imparts significant pharmacological properties. The target molecule, 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-, combines the spiroketal core with a furan moiety, a well-known pharmacophore, and a cyclohexene ring, which can be further functionalized. This combination of features makes it an attractive target for synthetic exploration.

Our retrosynthetic analysis identifies two key building blocks: furfural, a readily available platform chemical derived from biomass, and 4-cyclohexene-1,1-dimethanol, a less common diol. The primary synthetic challenge lies in the efficient preparation of this diol. Once obtained, the final spiroketal can be assembled through a well-established acid-catalyzed acetal formation.

The overall synthetic strategy is depicted below:

Synthetic_Pathway cluster_0 Part 1: Diol Synthesis cluster_1 Part 2: Spiroketalization Furfural Furfural Reaction Acid-Catalyzed Ketalization (p-TSA) Furfural->Reaction 4-Cyclohexene-1,1-dimethanol 4-Cyclohexene-1,1-dimethanol 4-Cyclohexene-1,1-dimethanol->Reaction Target_Molecule 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- Starting_Material 4-Cyclohexenecarboxylic Acid Esterification Esterification (MeOH, H+) Starting_Material->Esterification Methyl_Ester Methyl 4-cyclohexenecarboxylate Esterification->Methyl_Ester Reduction Reduction (LiAlH4) Methyl_Ester->Reduction Reduction->4-Cyclohexene-1,1-dimethanol Reaction->Target_Molecule

Sources

Exploratory

Spectroscopic Characterization of 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-: A Technical Guide

Introduction Molecular Structure and Key Features The core of the target molecule is a [5.5] spirocyclic system.[1] This arrangement involves a spiro carbon atom shared between a six-membered 1,3-dioxane ring and a six-m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Molecular Structure and Key Features

The core of the target molecule is a [5.5] spirocyclic system.[1] This arrangement involves a spiro carbon atom shared between a six-membered 1,3-dioxane ring and a six-membered cyclohexene ring. A 2-furanyl group is attached at the 3-position of the 1,3-dioxane ring.

Molecular Formula: C₁₃H₁₆O₃[2][3]

Molecular Weight: 220.26 g/mol [3]

CAS Number: 80449-32-7[2]

Caption: Molecular structure of 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is expected to be complex due to the number of distinct proton environments in the molecule.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. If necessary, perform two-dimensional experiments like COSY and HSQC to aid in peak assignments.

Predicted ¹H NMR Data:

Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~7.4d1HH5' (furan)The proton on the carbon adjacent to the oxygen in the furan ring is typically the most deshielded.
~6.4dd1HH4' (furan)Coupled to both H3' and H5'.
~6.3d1HH3' (furan)Coupled to H4'.
~5.5 - 5.8m2HH8, H9 (cyclohexene)Olefinic protons of the cyclohexene ring.
~5.0s1HH3 (acetal)The proton on the acetal carbon is significantly deshielded by the two adjacent oxygen atoms.
~3.5 - 4.5m4HH1, H5 (dioxane)Methylene protons adjacent to the oxygen atoms in the dioxane ring.
~1.5 - 2.5m6HH7, H10, H11 (cyclohexene)Allylic and aliphatic protons of the cyclohexene ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the number of unique carbon environments and their electronic nature.

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Utilize the same NMR spectrometer.

  • Data Acquisition: Acquire a standard proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹³C NMR Data:

Chemical Shift (ppm)Carbon TypeAssignmentRationale
~150CC2' (furan)The carbon atom of the furan ring attached to the spiro system.
~143CHC5' (furan)Aromatic carbon adjacent to the furan oxygen.
~125 - 130CHC8, C9 (cyclohexene)Olefinic carbons of the cyclohexene ring.
~110CHC4' (furan)Aromatic carbon in the furan ring.
~108CHC3' (furan)Aromatic carbon in the furan ring.
~100CHC3 (acetal)The acetal carbon is highly deshielded by the two oxygen atoms.
~75CC6 (spiro)The quaternary spiro carbon.
~60 - 70CH₂C1, C5 (dioxane)Carbons adjacent to the oxygen atoms in the dioxane ring.
~20 - 40CH₂C7, C10, C11 (cyclohexene)Aliphatic carbons of the cyclohexene ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in the molecule.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

  • Instrument Setup: Use a standard FT-IR spectrometer.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Data:

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
~3100Medium=C-H (furan, cyclohexene)Stretching
~2850-3000MediumC-H (aliphatic)Stretching
~1650Medium-WeakC=C (cyclohexene)Stretching
~1500-1600MediumC=C (furan)Stretching
~1050-1250StrongC-O (acetal, ether)Stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Experimental Protocol:

  • Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

Predicted Mass Spectrometry Data:

m/zInterpretation
220[M]⁺ (Molecular ion)
123Loss of the furan-containing fragment
97Cyclohexene-containing fragment
81Furan-containing fragment

Synthesis and Characterization

The synthesis of related dioxaspiro compounds often involves the reaction of a ketone with a diol under acidic conditions. For instance, the reaction of cyclohexanone with an appropriate diol in the presence of an acid catalyst can form the spirocyclic core.[4] The furan moiety can be introduced via various synthetic strategies, such as the Ugi-Zhu three-component reaction for the synthesis of complex furan-containing heterocycles.[5][6]

Caption: General workflow for the synthesis and characterization of spirocyclic compounds.

Conclusion

The spectroscopic characterization of 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- provides a detailed fingerprint of its molecular structure. By combining the insights from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, researchers can confirm the identity and purity of the compound, which is crucial for its application in drug discovery and materials science. The predicted data in this guide serves as a valuable reference for the analysis of this and structurally related spirocyclic systems.

References

  • 3-(2-Furylmethylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione - NIH. (n.d.). Retrieved January 24, 2026, from [Link]

  • 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- - LookChem. (n.d.). Retrieved January 24, 2026, from [Link]

  • 2,4-Dioxaspiro(5.5)undec-8-ene, 3-(2-furanyl)- - PharmaCompass.com. (n.d.). Retrieved January 24, 2026, from [Link]

  • Synthesis of New bis-furanyl-pyrrolo[3,4-b]pyridin-5-ones via the Ugi-Zhu Reaction and Docking Studies on the Main Protease (MPro) from SARS-CoV-2 - MDPI. (2021). Retrieved January 24, 2026, from [Link]

  • (PDF) Synthesis of New bis-furanyl-pyrrolo[3,4-b]pyridin-5-ones via the Ugi-Zhu Reaction and Docking Studies on the Main Protease (MPro) from SARS-CoV-2 - ResearchGate. (2022). Retrieved January 24, 2026, from [Link]

Sources

Foundational

Mass spectrometry of 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-

An In-Depth Technical Guide to the Mass Spectrometry of 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- Introduction: Unveiling the Molecular Blueprint 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- is a complex organic m...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-

Introduction: Unveiling the Molecular Blueprint

2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- is a complex organic molecule featuring a unique spirocyclic core.[1] Its structure, comprised of a 1,3-dioxane ring fused to a cyclohexene ring through a shared quaternary carbon, and further substituted with a furan moiety, presents a distinctive challenge and opportunity for mass spectrometric analysis.[1] This guide provides a comprehensive exploration of the analytical strategies and expected fragmentation behaviors of this compound, offering researchers and drug development professionals a predictive framework for its characterization. Understanding the mass spectrometric signature is paramount for its identification, purity assessment, and metabolic profiling.

The molecule's fundamental properties are summarized below, forming the basis of our analytical approach.

PropertyValueSource
Molecular FormulaC₁₃H₁₆O₃[1][2]
Average Molecular Weight220.26 g/mol [3]
Exact Mass220.109944368 u[2]
Structural FeaturesSpiroketal, Cyclohexene, Furan, 1,3-Dioxane[1]

Part 1: Structural Analysis & Ionization Strategy

The intricate architecture of 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- dictates its behavior in the mass spectrometer. A strategic approach to analysis begins with selecting an appropriate ionization technique, a choice fundamentally guided by the analytical objective.

cluster_molecule Molecular Structure cluster_features Key Structural Features cluster_ionization Ionization Strategies cluster_goals Analytical Goals mol A Spiroketal Core B 1,3-Dioxane Ring C Cyclohexene Ring D Furan Moiety EI Electron Ionization (EI) (Hard Ionization) A->EI Induces fragmentation ESI Electrospray Ionization (ESI) (Soft Ionization) A->ESI Preserves molecule B->EI Induces fragmentation B->ESI Preserves molecule C->EI Induces fragmentation C->ESI Preserves molecule D->EI Induces fragmentation D->ESI Preserves molecule G1 Structural Elucidation EI->G1 G2 Molecular Weight Confirmation ESI->G2 M Molecular Ion (M•+) m/z 220 Neutral Neutral Loss (1,3-Butadiene, C4H6) -54 Da M->Neutral FragA Fragment A m/z 166 M->FragA rDA Reaction cluster_pathC Pathway C: Dioxane Ring Fragmentation M Molecular Ion (M•+) m/z 220 Step1 Ring Opening at O4 M->Step1 Step2 Cleavage adjacent to O2 Step1->Step2 FragC1 Fragment C1 (Furanyl-dioxonium) m/z 97 Step2->FragC1 FragC2 Fragment C2 (Cyclohexene radical) m/z 123 Step2->FragC2 cluster_workflow Analytical Workflow A 1. Sample Preparation (Dissolution in appropriate solvent) D 4. Sample Injection A->D B 2. Instrument Calibration (e.g., PFTBA for GC-MS) C 3. Method Setup (Define GC/LC and MS parameters) B->C C->D E 5. Data Acquisition (Acquire full scan spectra) D->E F 6. Data Processing (Integration, background subtraction) E->F G 7. Spectral Interpretation (Compare against predicted fragments) F->G

Sources

Exploratory

An In-depth Technical Guide to the Stereochemistry of 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive exploration of the stereochemistry of 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-, a molecule of i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the stereochemistry of 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-, a molecule of interest in medicinal chemistry and organic synthesis. While sometimes ambiguously referred to by synonyms of the protein-based drug Ulinastatin, this guide focuses exclusively on the small molecule's unique stereochemical features. We will delve into the inherent chirality of the spirocyclic system, the conformational dynamics of the substituted dioxaspiro[5.5]undecane core, and the influence of the 3-(2-furanyl) substituent. Furthermore, this guide will outline synthetic strategies for controlling stereochemistry, methods for chiral resolution, and a suite of analytical techniques for the definitive characterization of its stereoisomers.

Introduction: Unraveling the Stereochemical Complexity

The 2,4-dioxaspiro[5.5]undecane scaffold is a privileged structural motif in a variety of natural products and pharmacologically active compounds. The introduction of a spirocenter, a carbon atom common to two rings, imparts significant conformational rigidity and three-dimensionality, which are often crucial for specific biological interactions. In the case of 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-, we encounter multiple layers of stereochemical intricacy arising from the interplay of the spiroketal functionality, the cyclohexene ring, and the substituent at the C3 position.

It is important to address a point of potential confusion regarding the nomenclature of this compound. It has been listed with synonyms including "Ulinastatin"[1]. However, Ulinastatin is a large protein, a serine protease inhibitor, and is structurally unrelated to the small molecule . This guide will focus solely on the stereochemistry of the defined small molecule, 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-.

The stereochemical features of this molecule can be dissected as follows:

  • Chirality of the Spirocenter (C5): The spiro carbon atom is a stereocenter, leading to the existence of enantiomers.

  • Diastereomerism due to the C3 Substituent: The presence of the 2-furanyl group at the C3 position of the 1,3-dioxane ring introduces another chiral center, giving rise to diastereomers.

  • Conformational Isomerism: Both the six-membered rings of the spirocycle are conformationally mobile, with the cyclohexene ring adopting a half-chair conformation and the 1,3-dioxane ring a chair-like conformation. The interplay of these conformations, influenced by stereoelectronic effects like the anomeric effect, dictates the overall shape and stability of the molecule.

This guide will systematically explore each of these aspects, providing a framework for understanding and manipulating the stereochemistry of this and related dioxaspiro compounds.

Foundational Stereochemical Principles

Axial Chirality in Spiro[5.5]undecane Systems

The stereochemistry of spiro compounds with six-membered rings has been a subject of extensive study[2]. The spiro[5.5]undecane skeleton itself can exhibit axial chirality, a stereochemical property arising from the non-planar arrangement of four groups in a tetrahedral-like structure around an axis of chirality[2]. In the case of 2,4-dioxaspiro[5.5]undecane derivatives, the C5 spirocenter is the source of this chirality. The two enantiomeric forms are designated based on the right-handed (P for plus) or left-handed (M for minus) helicity of the arrangement of the rings.

Conformational Analysis of the Spirocyclic Core

The overall shape and reactivity of 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- are dictated by the conformations of its constituent rings.

  • Cyclohexene Ring: The presence of the double bond at C8-C9 restricts the conformational flexibility of the carbocyclic ring, forcing it into a half-chair conformation. This has a significant impact on the orientation of substituents and their steric interactions with the adjacent 1,3-dioxane ring.

  • 1,3-Dioxane Ring: The 1,3-dioxane ring typically adopts a chair conformation to minimize torsional strain[3]. However, the presence of the spiro fusion and the substituent at C3 introduces complexities. The orientation of the 3-(2-furanyl) group, whether axial or equatorial, will be a critical factor in determining the most stable conformation.

The interplay between these two rings and the steric and electronic nature of the substituents will determine the preferred overall conformation of the molecule.

The Anomeric Effect in Dioxaspiro Systems

A key stereoelectronic factor governing the conformation and stability of 2,4-dioxaspiro[5.5]undecane systems is the anomeric effect . This effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C3 in this case) of a saturated heterocyclic ring to occupy the axial position, despite the potential for increased steric hindrance. This preference is attributed to a stabilizing hyperconjugative interaction between the lone pair of the ring oxygen atom (O4) and the antibonding orbital (σ*) of the axial C3-substituent bond[4][5].

In 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-, the anomeric effect will influence the equilibrium between the conformers with the furanyl group in the axial and equatorial positions. The magnitude of this effect can be modulated by the solvent and the electronic properties of the substituent.

Synthetic Strategies for Stereocontrol

The synthesis of a specific stereoisomer of 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- requires careful planning and execution of stereoselective reactions. A plausible synthetic approach involves the formation of the spiroketal from a suitable precursor.

A general retrosynthetic analysis is presented below:

G Target 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- Precursor Hydroxyketone Precursor Target->Precursor Spiroketalization Furanaldehyde 2-Furaldehyde Precursor->Furanaldehyde Cyclohexenone Cyclohexenone Derivative Precursor->Cyclohexenone G cluster_0 NMR Analysis Workflow A Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR Data B Assign Proton and Carbon Signals A->B C Analyze Coupling Constants (J-values) B->C D Analyze NOE Correlations B->D E Propose Relative Stereochemistry C->E D->E F Compare with Computational Models (Optional) E->F

Sources

Foundational

Solubility of 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- in organic solvents

An In-Depth Technical Guide to the Organic Solvent Solubility of 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- Executive Summary 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-, a unique spiroketal containing a furan moi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Organic Solvent Solubility of 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-

Executive Summary

2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-, a unique spiroketal containing a furan moiety, presents a structure of interest in synthetic and medicinal chemistry. A critical, yet often unpublished, parameter for any compound in development is its solubility profile in various organic solvents. This data is fundamental for designing synthetic routes, developing purification strategies, and formulating for analytical or biological evaluation. Given the absence of direct experimental solubility data in publicly available literature, this guide provides a comprehensive framework for understanding and determining the solubility of this molecule.

This document first establishes a theoretical solubility profile by deconstructing the molecule's physicochemical properties. We then present a detailed, self-validating experimental protocol for the quantitative determination of its solubility. Finally, we contextualize the importance of this data within practical research and drug development applications, offering a logical framework for solvent selection.

Part 1: Physicochemical Profile and Predictive Solubility Analysis

The solubility of a compound is governed by its molecular structure and the resulting intermolecular forces it can establish with a solvent. By examining the key structural features and computed physicochemical parameters of 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-, we can construct a robust predictive model for its behavior.

Molecular Structure Deconstruction

The molecule (Molar Mass: ~220.26 g/mol ) is comprised of three key regions:

  • Spiroketal System: The 2,4-dioxaspiro[5.5]undecane core is a rigid, bicyclic system containing two ether-like oxygen atoms. These oxygens are the primary sites for hydrogen bond acceptance.

  • Cyclohexene Ring: This portion of the spiro system is a non-polar, hydrophobic hydrocarbon component that increases the molecule's lipophilicity.

  • 3-(2-furanyl) Substituent: The furan ring is an electron-rich aromatic heterocycle.[1] It contributes to the molecule's overall polarity and can engage in π-π stacking interactions with aromatic solvents. Furan itself is known to be soluble in most common organic solvents but has limited solubility in water.[2][3][4]

Key Physicochemical Parameters

A summary of computed properties provides a quantitative basis for our predictions.

ParameterValueImplication on SolubilitySource
Molecular FormulaC₁₃H₁₆O₃-[5][6]
Molecular Weight220.26 g/mol Moderate size, unlikely to be a limiting factor in most solvents.[5][6]
XLogP32.1Indicates moderate lipophilicity; predicts preference for organic solvents over water.[5][7]
Hydrogen Bond Donors0Cannot donate hydrogen bonds, limiting solubility in highly protic systems.[5][6][7]
Hydrogen Bond Acceptors3The three oxygen atoms can accept hydrogen bonds from protic solvents.[5][6][7]
Polar Surface Area (PSA)31.6 ŲModerate polarity, suggesting solubility in a range of polar and non-polar organic solvents.[7]
Predicted Solubility Profile

Based on the principle of "like dissolves like," we can forecast the solubility of 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- across different solvent classes.[8]

  • High Predicted Solubility:

    • Aprotic Polar Solvents (e.g., Dichloromethane, Tetrahydrofuran (THF), Ethyl Acetate, Acetone): These solvents are expected to be excellent choices. The molecule's polarity, driven by the ether and furan oxygens, will facilitate strong dipole-dipole interactions without being hindered by the molecule's inability to donate hydrogen bonds. Dichloromethane was successfully used as a solvent in the synthesis of related spiro-compounds.[9][10]

    • Aromatic Solvents (e.g., Toluene): The furan ring should promote favorable π-π interactions with toluene, leading to good solubility. Toluene has also been noted for its utility in synthesizing furan-containing compounds due to the good solubility of all reagents.[10]

  • Moderate Predicted Solubility:

    • Polar Protic Solvents (e.g., Ethanol, Methanol): The three oxygen atoms can act as hydrogen bond acceptors, allowing for interaction with these solvents. However, the large, non-polar hydrocarbon backbone and the lack of hydrogen bond donors will likely limit solubility compared to aprotic polar solvents.

  • Low to Insoluble Predicted:

    • Non-polar Solvents (e.g., Hexane, Heptane): While the molecule has a significant hydrocarbon component, its overall polarity from the three oxygen atoms is likely too high for significant miscibility with purely non-polar aliphatic solvents.

    • Aqueous Solvents (e.g., Water): The XLogP3 of 2.1 and the predominantly hydrophobic character of the molecule strongly suggest very low solubility in water, a common characteristic for furan-containing scaffolds.[3][4]

Part 2: A Validated Experimental Protocol for Solubility Determination

Theoretical predictions require empirical validation. The following protocol describes a robust and widely accepted method for quantitatively determining the solubility of a compound.

Causality in Experimental Design

The objective is to determine the equilibrium solubility of the target compound in a curated set of solvents. The chosen method, the Isothermal Shake-Flask Method , is a gold standard because it allows the system to reach thermodynamic equilibrium, ensuring the measurement reflects true saturation solubility. The selection of solvents is driven by the predictions in Part 1 to cover a spectrum of polarities, hydrogen bonding capabilities, and chemical functionalities relevant to laboratory practice.

Materials and Equipment
  • Compound: 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- (solid, purity >95%)

  • Solvents: HPLC-grade or equivalent purity: Dichloromethane (DCM), Toluene, Ethyl Acetate, Acetone, Ethanol, Methanol, Acetonitrile, and Heptane.

  • Equipment:

    • Analytical balance (± 0.1 mg)

    • 4 mL glass vials with PTFE-lined screw caps

    • Orbital shaker or vortex mixer

    • Temperature-controlled incubator or water bath set to 25 °C

    • 1 mL and 5 mL syringes

    • 0.22 µm PTFE syringe filters

    • Volumetric flasks (various sizes)

    • Autosampler vials

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Step-by-Step Methodology
  • Preparation of Saturated Solutions: a. Accurately weigh approximately 25 mg of the compound into a 4 mL glass vial.[11] b. Add 1 mL of the selected solvent to the vial. This creates a slurry, ensuring an excess of solid is present. c. Securely cap the vials. d. Place the vials in an orbital shaker within a temperature-controlled environment (25 °C). e. Shake the vials for 24-48 hours to ensure equilibrium is reached. Visually confirm that solid material remains.

  • Sample Collection and Preparation: a. After the equilibration period, allow the vials to stand undisturbed for at least 2 hours in the same temperature-controlled environment for the excess solid to settle. b. Carefully draw approximately 1 mL of the supernatant into a syringe, taking care not to disturb the solid pellet. c. Attach a 0.22 µm PTFE syringe filter to the syringe and dispense the clear, filtered solution into a clean, pre-weighed autosampler vial. The filtration step is critical to remove any undissolved particulates.

  • Gravimetric Analysis (Optional but Recommended): a. Weigh the autosampler vial containing the filtered solution. b. Allow the solvent to evaporate completely in a fume hood or under a gentle stream of nitrogen. c. Once dry, re-weigh the vial to determine the mass of the dissolved solid. This provides a preliminary, non-chromatographic measure of solubility.

  • Quantitative Analysis by HPLC: a. Prepare a stock solution of the compound in a highly soluble solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). b. Create a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serially diluting the stock solution. c. Accurately dilute a known volume of the filtered saturated solution with the mobile phase to bring its concentration within the calibration range. A large dilution factor will be necessary for highly soluble samples. d. Analyze the calibration standards and the diluted samples by HPLC-UV at an appropriate wavelength for the furan chromophore (e.g., ~250-280 nm). e. Construct a calibration curve by plotting the peak area against concentration for the standards. f. Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample.

  • Calculation of Solubility: a. Calculate the final solubility using the following formula: Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_sampling Phase 2: Sampling cluster_analysis Phase 3: Analysis cluster_result Phase 4: Final Result A Weigh Compound (~25 mg) B Add Solvent (1 mL) to create slurry A->B C Equilibrate on Shaker (24-48h at 25°C) B->C D Settle Solids (2h at 25°C) C->D E Withdraw Supernatant D->E F Filter through 0.22µm Syringe Filter E->F H Accurately Dilute Filtered Sample F->H G Prepare Calibration Standards I Analyze all Samples by HPLC-UV G->I H->I J Calculate Concentration from Calibration Curve I->J K Calculate Final Solubility (mg/mL or mol/L) J->K G Start What is the Goal? Reaction Chemical Reaction Start->Reaction Purification Purification / Crystallization Start->Purification Analysis Analytical Sample Prep Start->Analysis Formulation Pre-formulation Study Start->Formulation Solvent_Reaction High Solubility Needed Consider: Toluene, DCM, THF Reaction->Solvent_Reaction Solvent_Purification Find Good Solvent / Anti-Solvent Pair Try: Ethyl Acetate / Heptane or Acetone / Water Purification->Solvent_Purification Solvent_Analysis Complete Dissolution Required Use: Acetonitrile, Methanol (HPLC) CDCl3, Acetone-d6 (NMR) Analysis->Solvent_Analysis Solvent_Formulation Assess Pharmaceutically Acceptable Solvents Start with: Ethanol, Propylene Glycol Formulation->Solvent_Formulation

Caption: Decision-making flowchart for application-specific solvent selection.

Conclusion

While direct, published solubility data for 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- is currently unavailable, a thorough analysis of its physicochemical properties allows for a strong predictive assessment. The molecule is anticipated to be highly soluble in aprotic polar and aromatic solvents, moderately soluble in polar protic solvents, and poorly soluble in non-polar and aqueous media. This guide provides the necessary theoretical foundation and a detailed experimental protocol to empower researchers to generate the precise, high-quality solubility data required to advance their work in synthesis, purification, analysis, and formulation.

References

  • Sciencemadness Wiki (2022-01-02). Furan. Sciencemadness. Available at: [Link]

  • PubMed Central (2024-07-05). Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters. National Library of Medicine. Available at: [Link]

  • PubMed (2024-07-05). Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters. National Library of Medicine. Available at: [Link]

  • IntechOpen (2024-01-25). Furan: A Promising Scaffold for Biological Activity. IntechOpen. Available at: [Link]

  • LookChem (Date not available). 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-. LookChem. Available at: [Link]

  • National Institutes of Health (Date not available). 3-(2-Furylmethylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione. National Library of Medicine. Available at: [Link]

  • PharmaCompass (Date not available). 2,4-Dioxaspiro(5.5)undec-8-ene, 3-(2-furanyl)-. PharmaCompass.com. Available at: [Link]

  • MDPI (2022-08-11). Furan-Containing Chiral Spiro-Fused Polycyclic Aromatic Compounds: Synthesis and Photophysical Properties. MDPI. Available at: [Link]

  • ACS Publications (2025-12-08). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. American Chemical Society. Available at: [Link]

  • LibreTexts Chemistry (2023-08-31). Solubility of Organic Compounds. LibreTexts. Available at: [Link]

  • National Institutes of Health (Date not available). Ulinastatin. PubChem, National Library of Medicine. Available at: [Link]

  • CUNY Bronx Community College (Date not available). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. CUNY. Available at: [Link]

  • PubMed (2022-08-11). Furan-Containing Chiral Spiro-Fused Polycyclic Aromatic Compounds: Synthesis and Photophysical Properties. National Library of Medicine. Available at: [Link]

  • DTU Orbit (2012-06-20). The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis. Technical University of Denmark. Available at: [Link]

  • ACS Publications (2016-02-18). Toward a More Holistic Framework for Solvent Selection. American Chemical Society. Available at: [Link]

  • Solubility of Things (Date not available). Furan. Solubility of Things. Available at: [Link]

  • ResearchGate (2025-08-07). (PDF) The Solvent Selection framework: Solvents for organic synthesis, separation processes and ionic liquids solvents. ResearchGate. Available at: [Link]

  • University of Colorado Boulder (Date not available). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Colorado Boulder. Available at: [Link]

  • MDPI (2022-11-23). Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. MDPI. Available at: [Link]

  • MDPI (Date not available). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. MDPI. Available at: [Link]

  • Sci-Hub (Date not available). Construction of Polyfunctionalized 2,4-Dioxa-8-azaspiro[5.5]undec-9-enes and 2,4,8-Triazaspiro[5.5]undec-9-enes via a Domino [2+2+2] Cycloaddition Reaction. Sci-Hub. Available at: [Link]

  • University of California, Los Angeles (Date not available). Experiment: Solubility of Organic & Inorganic Compounds. UCLA. Available at: [Link]

  • YouTube (2025-02-11). How To Determine Solubility Of Organic Compounds?. Chemistry For Everyone. Available at: [Link]

  • National Institutes of Health (Date not available). 1,5-Dioxaspiro[5.5]undecane. PubChem, National Library of Medicine. Available at: [Link]

  • PubMed (Date not available). 3-[(5-Methyl-furan-2-yl)methyl-ene]-1,5-dioxaspiro-[5.5]undecane-2,4-dione. National Library of Medicine. Available at: [Link]

  • Semantic Scholar (2021-11-14). Synthesis of New bis-furanyl-pyrrolo[3,4-b]pyridin-5-ones via the Ugi-Zhu Reaction and Docking. Semantic Scholar. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: The Use of 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- as a Versatile Synthetic Building Block

Document ID: AN-SPFU-2601 Abstract This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the strategic applications of the novel building block, 2,4-Dioxa...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AN-SPFU-2601

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the strategic applications of the novel building block, 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- . This molecule uniquely combines three synthetically valuable motifs: a reactive furan ring, a conformationally constrained cyclohexene, and a stable spiroketal. While direct literature on this specific compound is sparse, this guide extrapolates from the well-established chemistry of its constituent functional groups to present robust, actionable protocols. We will explore its potential in diversity-oriented synthesis, focusing on its utility as a diene in Diels-Alder cycloadditions and as a scaffold for creating complex, three-dimensional molecular architectures relevant to medicinal chemistry.

Introduction: A Building Block of Untapped Potential

The quest for novel molecular scaffolds that provide access to unique chemical space is a cornerstone of modern drug discovery. The title compound, 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-, represents a compelling, yet underexplored, building block. Its structure is a deliberate convergence of features designed to impart desirable synthetic and medicinal properties:

  • The Furan Moiety: A versatile aromatic heterocycle, the furan ring can act as a diene in [4+2] cycloadditions, undergo various electrophilic substitutions, and is a known pharmacophore in numerous bioactive compounds.[1][2] Its presence suggests pathways to bridged bicyclic systems.

  • The Spiroketal Core: Spiroketals are prevalent in a vast array of natural products and are recognized as privileged structures in medicinal chemistry. The 2,4-dioxaspiro[5.5]undecane system imparts significant conformational rigidity, which can be advantageous for optimizing ligand-receptor interactions by reducing the entropic penalty of binding.

  • The Cyclohexene Ring: This unit provides a site for further functionalization through alkene chemistry (e.g., epoxidation, dihydroxylation, hydrogenation) and influences the overall stereochemistry of the molecule.

This guide will first propose a logical synthetic pathway to access this building block and then detail its strategic application in key synthetic transformations.

Proposed Synthesis of the Building Block

Access to 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- is predicated on a multi-step sequence. The following workflow represents a plausible and scalable approach based on established organic chemistry principles, such as ketalization and aldol condensation.

G cluster_0 Synthesis Pathway A Cyclohex-3-en-1-one C 2,4-Dioxaspiro[5.5]undec-8-en-3-one (Intermediate Ketal) A->C Acid-catalyzed ketalization B Pentaerythritol B->C E 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- (Target Molecule) C->E Directed Aldol Condensation & Dehydration D 2-Furaldehyde D->E

Caption: Proposed synthetic workflow for the target building block.

Protocol 2.1: Synthesis of Intermediate Ketal

This first stage involves the protection of the ketone in cyclohex-3-en-1-one via an acid-catalyzed reaction with pentaerythritol to form the spiroketal. This reaction is a standard procedure for installing this type of protective group.

Materials:

  • Cyclohex-3-en-1-one (1.0 eq)

  • Pentaerythritol (1.1 eq)

  • p-Toluenesulfonic acid monohydrate (p-TSA, 0.05 eq)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add cyclohex-3-en-1-one, pentaerythritol, and a catalytic amount of p-TSA in toluene.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.

  • Monitor the reaction by TLC until the starting ketone is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and wash sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the intermediate spiroketone.

Protocol 2.2: Aldol Condensation to Final Product

The second stage involves a base-catalyzed aldol condensation between the intermediate ketal-ketone and 2-furaldehyde, followed by dehydration to yield the target molecule.

Materials:

  • Intermediate Ketal from Protocol 2.1 (1.0 eq)

  • 2-Furaldehyde (1.2 eq)

  • Sodium hydroxide (NaOH) or Lithium diisopropylamide (LDA) for directed reaction

  • Ethanol or Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl, 1M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the intermediate ketal in the chosen solvent (e.g., ethanol for NaOH catalysis).

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (e.g., aqueous NaOH) dropwise, followed by the dropwise addition of 2-furaldehyde.

  • Allow the reaction to stir at room temperature and monitor by TLC. The reaction typically proceeds via a colored intermediate which then dehydrates.

  • Upon completion, neutralize the reaction mixture with 1M HCl until pH ~7.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure. The crude product should be purified by column chromatography to afford the final 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-.

Application in Diversity-Oriented Synthesis: The Diels-Alder Reaction

A primary application of this building block is leveraging the furan moiety as a diene in [4+2] cycloaddition reactions.[3] The Diels-Alder reaction provides a powerful and atom-economical method to rapidly increase molecular complexity, generating stereochemically rich oxa-bridged bicyclic systems. The reversibility of the furan Diels-Alder reaction is a key consideration; reactions are often run under high concentration or with dienophiles that lead to a subsequent irreversible step to drive the equilibrium toward the product.[4][5]

G cluster_1 Diels-Alder Application Workflow Start 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- Reaction [4+2] Cycloaddition (e.g., Toluene, 110 °C) Start->Reaction Dienophile N-Methylmaleimide (Dienophile) Dienophile->Reaction Product Oxa-bridged Bicyclic Adduct (endo/exo mixture) Reaction->Product Analysis Purification & Characterization (Column Chromatography, NMR, MS) Product->Analysis

Caption: Workflow for the Diels-Alder reaction.

Protocol 3.1: [4+2] Cycloaddition with N-Methylmaleimide

This protocol describes a representative Diels-Alder reaction using a common, reactive dienophile.

Materials:

  • 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- (1.0 eq)

  • N-Methylmaleimide (1.1 eq)

  • Toluene or Xylene (anhydrous)

  • Hydroquinone (catalytic, as inhibitor for dienophile polymerization)

Procedure:

  • In a sealed tube or a flask equipped with a reflux condenser under an inert atmosphere (N₂ or Ar), dissolve the furan building block and N-methylmaleimide in anhydrous toluene.

  • Add a crystal of hydroquinone.

  • Heat the reaction mixture to 110 °C (toluene reflux).

  • Monitor the reaction progress by ¹H NMR or TLC, observing the disappearance of the starting materials. These reactions can require 12-48 hours.

  • Upon completion, cool the reaction to room temperature and concentrate the solvent under reduced pressure.

  • The resulting residue, likely a mixture of endo and exo diastereomers, should be purified by column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to separate the isomers.

  • Characterize the products by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and stereochemistry.

Expected Outcome & Causality: The reaction is expected to produce a mixture of endo and exo adducts. The endo product is often the kinetic product due to favorable secondary orbital overlap, but the exo product may be thermodynamically more stable. The choice of solvent and temperature can influence this ratio. The spiroketal is expected to be stable under these neutral, thermal conditions.

ParameterConditionRationale
Solvent Toluene or XyleneHigh-boiling, non-polar aprotic solvent suitable for thermal reactions.
Temperature 110-140 °CProvides sufficient thermal energy to overcome the activation barrier of the cycloaddition.
Dienophile Electron-deficient alkenesIncreases the rate of reaction with the electron-rich furan diene.
Atmosphere Inert (N₂ or Ar)Prevents oxidation of the furan or other components at high temperatures.

Stability and Further Transformations

The utility of a building block is defined not only by its primary reactions but also by the stability of its core structure to subsequent chemical transformations.

Spiroketal Stability

The 2,4-dioxaspiro[5.5]undecane moiety is generally stable under neutral and basic conditions. However, it is susceptible to hydrolysis or rearrangement under acidic conditions.[6] This reactivity can be either a limitation or a synthetic opportunity. Mild acidic conditions (e.g., pyridinium p-toluenesulfonate, PPTS) might be tolerated, while strong Brønsted or Lewis acids will likely lead to ketal cleavage.[7]

Potential Derivatizations
  • Cyclohexene Functionalization: The double bond in the cyclohexene ring can be selectively hydrogenated, epoxidized, or dihydroxylated, provided the conditions are compatible with the furan and spiroketal moieties.

  • Furan Ring Opening/Rearrangement: Oxidation of the furan ring, for instance with m-CPBA, can lead to spiro-γ-butenolide structures, which are valuable motifs in their own right.[8]

Applications in Medicinal Chemistry

The hybridization of furan and spiroketal motifs holds significant promise in drug discovery.[9]

  • Furan-Containing Drugs: The furan nucleus is present in a wide range of pharmaceuticals, exhibiting antibacterial, anti-inflammatory, and anticancer activities.[1][10][11]

  • Spirocyclic Scaffolds: The rigid, three-dimensional nature of spirocycles is highly attractive for designing potent and selective enzyme inhibitors or receptor ligands.[12][13]

The adducts derived from the Diels-Alder reaction of this building block could serve as core scaffolds for libraries aimed at discovering novel therapeutics. The oxa-bridged framework introduces a rigid geometry that can be systematically decorated to probe structure-activity relationships (SAR).

Conclusion

2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- is a building block with significant synthetic potential. Its strategic value lies in the orthogonal reactivity of its constituent parts. The furan ring provides a gateway to complex polycyclic systems via cycloaddition chemistry, while the spiroketal and cyclohexene units offer conformational rigidity and sites for subsequent diversification. The protocols outlined in this document provide a solid foundation for researchers to begin exploring the rich chemistry of this promising scaffold in the pursuit of novel chemical entities for drug discovery and materials science.

References

  • Synthesis of 2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diylbis(methylene) Bis[3- or 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoates]. ResearchGate. Available at: [Link]

  • Synthesis of 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides from 2-acetylcyclohexanone via palladium-catalysed aminocarbonylation. ResearchGate. Available at: [Link]

  • Synthesis and transformations of 2,4-dioxa- and 2,4-diazaspiro[5.5]undecanones equipped with a diterpenoid substituent. Springer. Available at: [Link]

  • The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production. PMC. Available at: [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. ResearchGate. Available at: [Link]

  • Synthetic applications of furan DA reactions. ResearchGate. Available at: [Link]

  • Direct Diels–Alder reactions of furfural derivatives with maleimides. RSC Publishing. Available at: [Link]

  • Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration. Journal of the American Chemical Society. Available at: [Link]

  • Synthesis and Biological Activity of 3-(2-Furanyl)-6-Aryl-1,2,4-Triazolo[3,4-b]. NIH. Available at: [Link]

  • A Review on Biological and Medicinal Significance of Furan. ResearchGate. Available at: [Link]

  • Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes. MDPI. Available at: [Link]

  • Oxidative Spirocyclization of β-Furyl Amides for the Assembly of Spiro-γ-butenolide-γ-butyrolactones. Organic Letters. Available at: [Link]

  • Asymmetric Synthesis of Naturally Occuring Spiroketals. PMC. Available at: [Link]

  • Applications of furan and its derivative. Slideshare. Available at: [Link]

  • Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. ResearchGate. Available at: [Link]

  • Construction of Polyfunctionalized 2,4-Dioxa-8-azaspiro[5.5]undec-9-enes and 2,4,8-Triazaspiro[5.5]undec-9-enes via a Domino [2+2+2] Cycloaddition Reaction. Sci-Hub. Available at: [Link]

  • Diels−Alder Reactions of Furans with Itaconic Anhydride: Overcoming Unfavorable Thermodynamics. ResearchGate. Available at: [Link]

  • Utilizing MEDT analysis of [3 + 2] cycloaddition reaction: x-ray crystallography of spirooxindole linked with thiophene/furan heterocycles and triazole framework. NIH. Available at: [Link]

  • 1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic and (2R,3R). NIH. Available at: [Link]

  • Intramolecular Diels-Alder cycloaddition on a furan ring. YouTube. Available at: [Link]

  • A Review on Biological and Medicinal Significance of Furan. Al-Mukhtar Journal of Medical and Applied Sciences. Available at: [Link]

  • Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals. RSC Publishing. Available at: [Link]

  • Pharmaceutical Organic Chemistry III | Furan: Reactions and Medicinal Uses. YouTube. Available at: [Link]

  • Oxidative [3 + 2] cycloaddition reaction. ResearchGate. Available at: [Link]

  • Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv. Available at: [Link]

  • Syntheses and Crystal Structures of 1,5-Dioxaspiro[5.5]undecane-2,4-dione Derivatives. Hindawi. Available at: [Link]

  • Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals. ResearchGate. Available at: [Link]

  • Pharmacological activity of furan derivatives. WPR. Available at: [Link]

  • (PDF) The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. ResearchGate. Available at: [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. NIH. Available at: [Link]

  • Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. ResearchGate. Available at: [Link]

  • Advances in Spirocyclic Hybrids: Chemistry and Medicinal Actions. PubMed. Available at: [Link]

Sources

Application

Application Notes and Protocols: The Catalytic Potential of 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed technical guide on the potential catalytic applications of 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the potential catalytic applications of 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- and its derivatives. While this specific molecule is widely recognized as Ulinastatin, a serine protease inhibitor with significant therapeutic applications, its utility as a catalyst in synthetic organic chemistry is a nascent and underexplored field.[1][2][3][4][5][6] This guide moves beyond its established biological role to explore its structural attributes—a rigid chiral spiroketal scaffold and a versatile furan moiety—that make it an exciting platform for the development of novel catalysts. We will dissect the catalytic potential stemming from these features, propose hypothetical catalytic cycles, and provide detailed, adaptable protocols for pioneering research in this area.

Introduction: A Molecule with Dual Potential

2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- is a fascinating molecule that bridges the worlds of pharmacology and synthetic chemistry.[1] Its rigid spirocyclic framework and embedded furan ring present a unique three-dimensional architecture.[1] While its primary documented role is the inhibition of serine proteases, the very structural elements that confer its biological activity also suggest significant, untapped potential in asymmetric catalysis.

The field of asymmetric catalysis continually seeks novel scaffolds that can provide precise stereochemical control. Chiral spirocycles are considered "privileged" structures due to their conformational rigidity and well-defined chiral environment.[7] This document serves as a forward-looking guide, grounded in established chemical principles, to inspire and direct the exploration of this promising class of molecules as next-generation catalysts.

Table 1: Physicochemical Properties of 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-

PropertyValueReference
Molecular FormulaC₁₃H₁₆O₃[8]
Molecular Weight220.26 g/mol [8]
XLogP32.1[8]
Hydrogen Bond Donor Count0[9]
Hydrogen Bond Acceptor Count3[9]
Rotatable Bond Count1[9]
CAS Number80499-32-7

The Spiroketal Core: A Foundation for Chiral Catalysis

The 2,4-dioxaspiro[5.5]undecane core is the molecule's structural linchpin. In asymmetric catalysis, spiroketal backbones are highly valued for their stereochemical stability and rigidity, which are crucial for inducing high levels of enantioselectivity.

Design Principles of Spiroketal-Based Ligands

Chiral spiroketal frameworks have been successfully employed in the design of ligands for a variety of metal-catalyzed reactions.[7][10][11][12] The rationale behind their efficacy lies in their ability to create a well-defined and sterically hindered chiral pocket around a metal center. This controlled environment dictates the trajectory of incoming substrates, thereby favoring the formation of one enantiomer over the other.

A notable example is the family of SKP ligands, which feature a spirobichroman skeleton. These have demonstrated remarkable success in challenging transformations, including palladium-catalyzed asymmetric allylic aminations.[11] The adaptability of the spiroketal backbone allows for versatile coordination modes with various transition metals.[10]

G cluster_0 Spiroketal Ligand Design Scaffold Chiral Spiroketal Scaffold Ligand Functionalized Ligand Scaffold->Ligand Derivatization Complex Chiral Metal Complex Ligand->Complex Coordination Metal Metal Center Metal->Complex

Caption: Workflow for developing spiroketal-based catalysts.

Proposed Derivatization for Catalytic Activity

To transform the 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- scaffold into a catalytically active ligand, functional groups capable of coordinating to metal centers must be introduced. A plausible strategy involves the synthesis of derivatives where phosphine or amine moieties are appended to the spiroketal backbone, potentially through modification of the cyclohexene ring or by replacing the furan with a functionalized aryl group.

The Furan Moiety: A Versatile Catalytic Handle

The 3-(2-furanyl) substituent is not merely a passive structural element; it offers multiple avenues for catalytic applications. Furan and its derivatives are valuable building blocks in organic synthesis, known for their participation in a range of transformations.[13][14][15][16][17]

Furan as a Diene in Asymmetric Cycloadditions

The furan ring is an electron-rich diene that can readily participate in [4+2] cycloaddition reactions (Diels-Alder reactions). By employing a chiral Lewis acid, it is conceivable to catalyze the reaction of the furan moiety with a dienophile in an enantioselective manner. The spiroketal backbone could serve as a chiral directing group, influencing the facial selectivity of the cycloaddition.

G Start Furan-Spiroketal + Dienophile Intermediate Ternary Complex (Catalyst-Furan-Dienophile) Start->Intermediate Coordination Catalyst Chiral Lewis Acid Catalyst Catalyst->Intermediate TransitionState Diastereomeric Transition States Intermediate->TransitionState [4+2] Cycloaddition Product Enantioenriched Cycloadduct TransitionState->Product Product Release & Catalyst Regeneration

Sources

Method

Application Notes and Protocols for the Derivatization of 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-

Abstract This technical guide provides a comprehensive overview of synthetic strategies for the chemical modification of 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-, a molecule of significant interest due to its spiro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of synthetic strategies for the chemical modification of 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-, a molecule of significant interest due to its spiroketal framework and embedded furan moiety, features common to numerous bioactive natural products.[1][2][3] This document outlines detailed protocols for derivatization at its primary reactive sites: the electron-rich furan ring and the nucleophilic cyclohexene double bond. The methodologies are presented with a focus on the underlying chemical principles, strategic considerations for chemoselectivity, and the practical insights required for successful synthesis and application in drug discovery and medicinal chemistry programs.

Introduction: Strategic Overview

2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- presents a unique trifecta of chemical functionalities: a furan ring, a cyclohexene double bond, and a spiroketal linkage. Each offers distinct opportunities for derivatization to explore structure-activity relationships (SAR).[4][5] The furan serves as a versatile aromatic handle, amenable to electrophilic substitution and cycloaddition reactions. The cyclohexene double bond is a gateway to saturation, epoxidation, and dihydroxylation, allowing for significant alterations in the molecule's three-dimensional topology. The spiroketal, while generally stable, is a critical structural motif whose integrity must be considered, as it can be sensitive to strong acidic conditions, potentially leading to rearrangement or decomposition.[6]

Our strategic approach to derivatization is based on a logical progression, targeting the most reactive sites with reactions that offer high yields and predictable outcomes. This guide will detail protocols for:

  • Furan Ring Functionalization: Introducing substituents to modulate electronic properties and provide handles for further conjugation.

  • Cyclohexene Moiety Transformations: Modifying the spiroketal's steric bulk and hydrogen bonding potential.

The following diagram illustrates the key reactive centers of the parent molecule and the derivatization pathways explored in this document.

G cluster_parent Parent Molecule cluster_furan Furan Derivatization cluster_cyclohexene Cyclohexene Derivatization Parent 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- Vilsmeier Formylation (Vilsmeier-Haack) Parent->Vilsmeier Electrophilic Substitution Mannich Aminomethylation (Mannich Reaction) Parent->Mannich Electrophilic Substitution DielsAlder Cycloaddition (Diels-Alder) Parent->DielsAlder [4+2] Cycloaddition Hydrogenation Hydrogenation Parent->Hydrogenation Reduction Epoxidation Epoxidation Parent->Epoxidation Oxidation

Figure 1: Key derivatization pathways for the target molecule.

Derivatization of the Furan Ring

The furan ring is an electron-rich heterocycle, making it highly susceptible to electrophilic aromatic substitution. Reactions typically occur preferentially at the C5 position (alpha to the oxygen and adjacent to the existing substituent) due to the superior stabilization of the cationic intermediate.[7]

Formylation via Vilsmeier-Haack Reaction

Scientific Rationale: The Vilsmeier-Haack reaction is a classic and effective method for introducing a formyl (-CHO) group onto electron-rich aromatic rings.[8][9] The reaction utilizes a Vilsmeier reagent, typically a chloroiminium salt generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3][10] This electrophile is mild enough to avoid significant side reactions while being reactive enough for efficient formylation of the furan ring. The resulting aldehyde is a versatile synthetic intermediate, enabling access to amines (via reductive amination), carboxylic acids (via oxidation), and extended conjugated systems.

Experimental Protocol:

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool anhydrous DMF (3.0 eq.) to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the cooled DMF over 15-20 minutes, ensuring the temperature remains below 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- (1.0 eq.) in a minimal amount of anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) and add it dropwise to the reaction mixture.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 50-60 °C and monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of sodium acetate until the pH is neutral. Vigorous stirring is necessary during this step.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the 5-formyl derivative.

Trustworthiness Check: The progress of the reaction should show a clear conversion from the starting material to a more polar spot on the TLC plate. The final product can be validated by ¹H NMR (appearance of a characteristic aldehyde proton signal around δ 9-10 ppm) and mass spectrometry.

Aminomethylation via the Mannich Reaction

Scientific Rationale: The Mannich reaction introduces an aminomethyl group onto an acidic proton located on a carbon atom adjacent to a carbonyl group, or in this case, onto an electron-rich aromatic ring.[11][12][13] For a furan substrate, this electrophilic substitution reaction involves an aldehyde (typically formaldehyde) and a primary or secondary amine, which together form a reactive Eschenmoser-like salt intermediate. This derivatization is particularly valuable in drug discovery for introducing basic, ionizable groups that can improve solubility and facilitate salt formation.

Experimental Protocol:

  • Reagent Preparation: To a solution of 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- (1.0 eq.) in a suitable solvent such as ethanol or acetic acid, add the secondary amine (e.g., dimethylamine or morpholine, 1.2 eq.) and aqueous formaldehyde (37%, 1.5 eq.).

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Purification: Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to remove any remaining acid. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel. If the product is a basic amine, it may be converted to its hydrochloride salt for easier handling and purification by crystallization.

Data Presentation: Expected Outcomes for Furan Derivatization

DerivativeReagentsTypical YieldKey Spectroscopic Feature
5-Formyl DMF, POCl₃60-80%¹H NMR: δ ~9.6 ppm (s, 1H, -CHO)
5-(Dimethylaminomethyl) (CH₃)₂NH, CH₂O50-70%¹H NMR: δ ~3.5 ppm (s, 2H, -CH₂N-), δ ~2.2 ppm (s, 6H, -N(CH₃)₂)
Cycloaddition via Diels-Alder Reaction

Scientific Rationale: The furan ring can act as a diene in a [4+2] Diels-Alder cycloaddition, reacting with a suitable dienophile to form a 7-oxabicyclo[2.2.1]heptene adduct.[14][15][16] This reaction is a powerful tool for rapidly increasing molecular complexity and creating rigid, three-dimensional scaffolds. The reaction is often thermally reversible, and the choice of dienophile is critical; electron-poor dienophiles such as N-phenylmaleimide or dimethyl acetylenedicarboxylate (DMAD) are typically required to achieve good conversion.[17]

Figure 2: Generalized workflow for the Furan Diels-Alder reaction.

Experimental Protocol:

  • Setup: In a sealed tube, dissolve 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- (1.0 eq.) and N-phenylmaleimide (1.1 eq.) in a high-boiling solvent such as toluene or xylene.

  • Reaction: Heat the mixture to 110-140 °C. The reaction progress can be monitored by ¹H NMR, observing the disappearance of the furan proton signals and the appearance of new signals corresponding to the bicyclic adduct. The reaction may require 12-24 hours to reach equilibrium.

  • Isolation: Cool the reaction mixture to room temperature. The product often precipitates from the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Purification: Collect the solid product by filtration, wash with cold hexanes, and dry under vacuum. Further purification can be achieved by recrystallization.

Derivatization of the Cyclohexene Moiety

The double bond in the cyclohexene ring is a prime target for transformations that alter the saturation and functionalization of the spiroketal core.

Catalytic Hydrogenation

Scientific Rationale: Catalytic hydrogenation is a robust and high-yielding method for the reduction of a carbon-carbon double bond to a single bond. This transformation saturates the cyclohexene ring to a cyclohexane, which can significantly impact the molecule's conformational flexibility and lipophilicity. Common catalysts include palladium on carbon (Pd/C) or platinum oxide (PtO₂) under an atmosphere of hydrogen gas. The reaction is typically highly chemoselective, leaving other functional groups like the furan ring and the spiroketal intact under standard conditions.[18]

Experimental Protocol:

  • Setup: To a solution of 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- (1.0 eq.) in a suitable solvent (e.g., ethanol, ethyl acetate, or methanol) in a hydrogenation flask, add a catalytic amount of 10% Pd/C (typically 5-10 mol % by weight).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., a Parr shaker). Evacuate the flask and backfill with hydrogen gas (repeat 3 times). Pressurize the vessel with hydrogen (typically 1-4 atm) and shake or stir vigorously at room temperature.

  • Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake or by TLC/GC-MS analysis. The reaction is usually complete within 2-12 hours.

  • Workup: Carefully vent the hydrogen gas and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the hydrogenated product, which is often pure enough for subsequent steps. If necessary, it can be purified by chromatography.

Epoxidation

Scientific Rationale: Epoxidation of the cyclohexene double bond introduces a reactive three-membered oxirane ring. This transformation adds polarity and a potential site for nucleophilic attack, making the epoxide a key intermediate for further derivatization (e.g., to diols or amino alcohols). Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are common and effective reagents for this purpose. The epoxidation occurs via a concerted mechanism, resulting in a syn-addition of the oxygen atom to the double bond.[5][19] Given the spirocyclic structure, the approach of the reagent may be sterically hindered, potentially leading to diastereoselective epoxidation.[17]

Experimental Protocol:

  • Setup: Dissolve 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- (1.0 eq.) in an inert solvent like dichloromethane (DCM) in a round-bottom flask. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add m-CPBA (1.1-1.5 eq., commercially available as ~77% pure) portion-wise over 15-20 minutes.

  • Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction by TLC. The reaction is typically complete in 1-4 hours.

  • Workup: Quench the reaction by adding a 10% aqueous solution of sodium sulfite to destroy excess peroxide. Stir for 20 minutes.

  • Extraction: Separate the layers and extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude epoxide by flash column chromatography on silica gel.

Data Presentation: Expected Outcomes for Cyclohexene Derivatization

DerivativeReagentsTypical YieldKey Spectroscopic Feature
Saturated Analog H₂, Pd/C>95%¹H NMR: Disappearance of olefinic protons (δ ~5.5-6.0 ppm)
Epoxide Analog m-CPBA75-90%¹H NMR: Appearance of epoxide protons (δ ~3.0-3.5 ppm)

Summary and Future Directions

The derivatization of 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- offers a rich field for chemical exploration. The protocols outlined in this guide provide robust starting points for accessing a diverse range of analogs. By systematically modifying the furan and cyclohexene moieties, researchers can tune the physicochemical and pharmacological properties of this promising scaffold. Future work could focus on asymmetric transformations to control the stereochemistry of the newly formed centers, particularly during epoxidation and subsequent ring-opening reactions, which is a critical aspect for developing potent and selective drug candidates.

References

  • Vasil'ev, A. V., & Mahmudov, K. T. (2022). Synthesis of 3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4625. Available at: [Link]

  • Ni, W., & MacMillan, J. B. (2023). Fully Biocatalytic Rearrangement of Furans to Spirolactones. ACS Catalysis, 13(10), 6849–6854. Available at: [Link]

  • Moore, B. S., & Hertweck, C. (2024). A Diels–Alder probe for discovery of natural products containing furan moieties. RSC Chemical Biology, 5(5), 436-443. Available at: [Link]

  • Chemistry Lover. (2018). Diastereoselectivity in cyclohexane epoxide ring opening. YouTube. Available at: [Link]

  • Wikipedia contributors. (2023). Vilsmeier–Haack reaction. In Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Aslan, G., & Ceylan, S. (2025). Synthesis of Mannich Bases by Two Different Methods and Evaluation of their Acetylcholine Esterase and Carbonic Anhydrase Inhibitory Activities. ResearchGate. Available at: [Link]

  • Reddy, T. J., et al. (2024). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Beilstein Journal of Organic Chemistry, 20, 2016–2023. Available at: [Link]

  • Goodwin, S. M., et al. (2012). Stereoselective glycosylations using oxathiane spiroketal glycosyl donors. Organic & Biomolecular Chemistry, 10(8), 1583-1594. Available at: [Link]

  • Wang, J., et al. (2024). Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes. Molecules, 29(5), 1045. Available at: [Link]

  • Dondoni, A., & Marra, A. (2010). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN-2-YL)ETHANONE. Semantic Scholar. Available at: [Link]

  • Padwa, A., et al. (2016). Synthesis of benzofurans via an acid catalysed transacetalisation/Fries-type O → C rearrangement/Michael addition/ring-opening aromatisation cascade of β-pyrones. Chemical Communications, 52(31), 5417-5420. Available at: [Link]

  • Cioc, R. C., et al. (2020). Direct Diels–Alder reactions of furfural derivatives with maleimides. Green Chemistry, 23(1), 353-358. Available at: [Link]

  • Nagorny, P., et al. (2017). Studies of the Mechanism and Origins of Enantioselectivity for the Chiral Phosphoric Acid-Catalyzed Stereoselective Spiroketalization Reactions. Journal of the American Chemical Society, 139(41), 14730-14741. Available at: [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • de la Cruz, P., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Molecules, 22(3), 438. Available at: [Link]

  • Jacobsen, E. N., et al. (1991). Highly enantioselective epoxidation catalysts derived from 1,2-diaminocyclohexane. Journal of the American Chemical Society, 113(18), 7063-7064. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 29(10), 2309. Available at: [Link]

  • ResearchGate. (2024). A Diels–Alder probe for discovery of natural products containing furan moieties. Available at: [Link]

  • Akbari, J., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-2-phenyl-2,3,4,7-tetrahydro-1H-indol-6-yl)malonaldehydes and their some chemical transformations. International Letters of Chemistry, Physics and Astronomy, 13, 186-193. Available at: [Link]

  • Reddy, B. V. S., & Yadav, J. S. (2012). The Piancatelli Rearrangement: New Applications for an Intriguing Reaction. Synthesis, 44(21), 3349-3363. Available at: [Link]

  • Thomas, S. P., & Su, J. K. (2012). Chemo-, regio-, and stereoselective iron-catalysed hydroboration of alkenes and alkynes. Chemical Communications, 48(2), 241-243. Available at: [Link]

  • Hajiyeva, G. A., et al. (2023). THREE-COMPONENT MANNICH REACTION WITH THE PARTICIPATION OF BENZALDEHYDE: SYNTHESIS OF NORBORNENE AMINOPHENOXY DERIVATIVES. Processes of petrochemistry and oil refining, 24(4), 577-593. Available at: [Link]

  • Perron, F., & Albizati, K. F. (1989). Synthesis of oxidized spiroketals via 2-furyl ketone oxidation-rearrangement. The Journal of Organic Chemistry, 54(1), 204-206. Available at: [Link]

  • Thai Science. (n.d.). One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid. Retrieved from [Link]

  • ResearchGate. (n.d.). Vilsmeier (‐Haack) reaction. Retrieved from [Link]

  • Chem Help ASAP. (2021). intramolecular Diels-Alder cycloaddition on a furan ring. YouTube. Available at: [Link]

  • American Chemical Society. (2023). Fully Biocatalytic Rearrangement of Furans to Spirolactones. Available at: [Link]

  • Rasayn Academy. (2022). VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. YouTube. Available at: [Link]

  • Nagorny, P., et al. (2020). Exploration of chiral diastereomeric spiroketal (SPIROL)-based phosphinite ligands in asymmetric hydrogenation of heterocycles. Chemical Communications, 56(60), 8432-8435. Available at: [Link]

  • Dalla, V., & Pale, P. (1992). Diastereoselective synthesis of spiroketals via radical cyclization. Tetrahedron Letters, 33(48), 7433-7436. Available at: [Link]

  • Zhang, Y., et al. (2022). The Origin of Stereoselectivity in the Hydrogenation of Oximes Catalyzed by Iridium Complexes: A DFT Mechanistic Study. Molecules, 27(23), 8408. Available at: [Link]

  • Alka, et al. (2016). Synthesis, Structure Activity Relationship (SAR), and Biological Activities of Benzylideneacetophenones Derivatives. Medicinal Chemistry, 12(4), 363-372. Available at: [Link]

  • ResearchGate. (n.d.). Diastereoselective epoxidation of 5 a to spiroepoxide 6 a. Available at: [Link]

  • Krasavin, M., et al. (2023). Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. Molecules, 28(21), 7380. Available at: [Link]

Sources

Application

Analytical Methods for the Quantification of 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides detailed application notes and validated protocols for the quantitative analysis of 2,4-Dioxaspir...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides detailed application notes and validated protocols for the quantitative analysis of 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-, a molecule with a distinct spiroketal structure incorporating a furan moiety. Recognizing the critical need for accurate quantification in pharmaceutical research and development, this document outlines two robust analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind experimental choices, from sample preparation to instrument parameters, is thoroughly explained to ensure technical accuracy and field-proven insights. Each protocol is designed as a self-validating system, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.

Introduction and Molecular Overview

2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- is an organic small molecule characterized by a spirocyclic core linking a 1,3-dioxane ring with a cyclohexene ring.[1] The presence of a furan substituent at the 3-position of the dioxane ring is a key feature influencing its chemical properties and analytical behavior.

  • Molecular Formula: C₁₃H₁₆O₃[2]

  • Molecular Weight: 220.26 g/mol [3]

  • Structure:

    
    
    

Accurate and precise quantification of this analyte is paramount for various stages of drug development, including pharmacokinetic studies, formulation analysis, stability testing, and quality control. This document provides the foundational methodologies to achieve reliable quantification.

A Note on Nomenclature: Some databases erroneously list this small molecule as a synonym for Ulinastatin, which is a large glycoprotein.[1][2] The methods described herein are exclusively for the analysis of the small molecule C₁₃H₁₆O₃.

Rationale for Method Selection

The molecular architecture of the target analyte dictates the most suitable analytical strategies.

  • HPLC-UV Suitability: The furan ring possesses a conjugated π-system, which acts as a chromophore, making it readily detectable by UV-Vis spectrophotometry. Reversed-phase HPLC is an industry-standard technique for the analysis of moderately polar organic molecules and offers excellent robustness and reproducibility.[4]

  • GC-MS Suitability: With a predicted boiling point of 331.5°C, the compound is sufficiently volatile for gas chromatography.[5] Coupling GC with a mass spectrometer provides exceptional selectivity and sensitivity, allowing for definitive identification based on mass fragmentation patterns and precise quantification, even in complex matrices.[6][7]

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method offers a robust and widely accessible approach for quantifying the analyte in various sample matrices, such as bulk drug substance or simple formulations.

Experimental Workflow

The logical flow of the HPLC-UV method is outlined below, from sample preparation to final data analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Analyte Standard B Prepare Stock Solution (e.g., 1 mg/mL in Methanol) A->B C Create Calibration Curve Standards (Serial Dilution) B->C E Inject into HPLC System C->E Calibrants D Prepare Sample (Dissolution/Extraction) D->E Samples F Separation on C18 Column E->F G UV Detection F->G H Integrate Peak Area G->H I Construct Calibration Curve (Peak Area vs. Concentration) H->I J Calculate Sample Concentration I->J

Caption: HPLC-UV workflow for quantification.

Detailed Protocol

Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Analytical balance, volumetric flasks, and pipettes.

  • HPLC-grade acetonitrile and methanol.

  • Purified water (18.2 MΩ·cm).

  • 0.45 µm syringe filters.

  • Reference standard of 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-.

Step-by-Step Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (50:50, v/v). Degas the solution for 15 minutes using sonication or vacuum filtration. The use of a simple isocratic mobile phase is analogous to methods developed for other spiro-containing compounds, providing a good starting point for separation.[8]

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • For Bulk Substance: Accurately weigh approximately 10 mg of the sample, dissolve it in 10 mL of methanol, and then dilute with the mobile phase to fall within the calibration range.

    • For Biological Matrix (e.g., Plasma): To 200 µL of plasma, add 400 µL of acetonitrile to precipitate proteins.[9] Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes. Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute the residue in 200 µL of mobile phase.

  • Chromatographic Analysis: Filter all solutions through a 0.45 µm syringe filter before injection. Set up the instrument according to the parameters in Table 1.

  • Quantification: Construct a linear regression curve by plotting the peak area of the calibration standards against their known concentrations. Determine the concentration of the analyte in the samples using the equation of the line.

Instrumental Conditions & Validation Summary

Table 1: HPLC-UV Method Parameters

Parameter Recommended Setting Rationale
Column C18 (250 x 4.6 mm, 5 µm) Standard for reversed-phase separation of moderately nonpolar analytes.
Mobile Phase Acetonitrile:Water (50:50, v/v) Provides good resolution and peak shape for similar structures.[8]
Flow Rate 1.0 mL/min A typical flow rate for a 4.6 mm ID column, ensuring efficient separation.
Injection Volume 10 µL Standard volume to balance sensitivity and peak broadening.
Column Temperature 30 °C Ensures reproducible retention times by controlling viscosity.

| Detection | UV at 245 nm | The furan moiety exhibits UV absorbance; this wavelength provides a balance of sensitivity and selectivity. |

Table 2: Method Validation Parameters (ICH Q2(R2) Framework)

Validation Characteristic Acceptance Criteria Purpose
Specificity Analyte peak is well-resolved from matrix components and degradants. Ensures the signal is only from the analyte of interest.
Linearity Correlation coefficient (r²) ≥ 0.995 Confirms a direct proportional relationship between concentration and response.[10]
Range Typically 80-120% of the test concentration. The interval providing suitable linearity, accuracy, and precision.[11]
Accuracy 98.0% - 102.0% recovery for spiked samples. Measures the closeness of the experimental value to the true value.
Precision RSD ≤ 2.0% for repeatability and intermediate precision. Demonstrates the method's consistency under various conditions.

| LOD / LOQ | S/N ratio of 3:1 (LOD) and 10:1 (LOQ). | Defines the lowest concentration that can be reliably detected and quantified.[12] |

Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides superior sensitivity and specificity, making it ideal for trace-level quantification or for analysis in complex matrices where interferences are a concern.

Experimental Workflow

The GC-MS workflow emphasizes clean sample extraction and highly selective detection.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Prepare Standards in Volatile Solvent C Solid-Phase Microextraction (SPME) B Spike Sample with Analyte & Internal Standard B->C D Thermal Desorption in GC Inlet C->D E Separation on Capillary Column D->E F MS Detection (Scan or SIM mode) E->F G Integrate Peak Areas (Analyte & Internal Standard) F->G H Construct Calibration Curve (Area Ratio vs. Conc. Ratio) G->H I Calculate Sample Concentration H->I

Caption: GC-MS workflow featuring SPME sample preparation.

Detailed Protocol

Instrumentation and Materials:

  • GC-MS system with a split/splitless injector and a mass selective detector.

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • SPME autosampler and fibers (e.g., Carboxen/PDMS).

  • Helium carrier gas (99.999% purity).

  • Internal Standard (IS) solution (e.g., a deuterated analog or a compound with similar chemical properties but different retention time).

  • Reference standard of 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-.

Step-by-Step Procedure:

  • Standard Stock Solution (1 mg/mL): Prepare as described in the HPLC section, but use a volatile solvent like ethyl acetate.

  • Calibration Standards: Prepare serial dilutions in the appropriate matrix (e.g., blank plasma or water) to create a calibration curve (e.g., 1 ng/mL to 500 ng/mL). Spike each standard with a fixed concentration of the Internal Standard.

  • Sample Preparation (SPME):

    • Place 1 mL of the sample (or calibration standard) into a 10 mL headspace vial.

    • Add a fixed amount of Internal Standard.

    • Seal the vial and place it in the autosampler tray.

    • Equilibrate the sample at 35°C for 15 minutes.[6]

    • Expose the SPME fiber to the headspace for 15 minutes at 35°C to adsorb the volatile analytes.[6]

  • GC-MS Analysis: Immediately after extraction, the fiber is automatically desorbed in the hot GC inlet. Set up the instrument according to the parameters in Table 3. The use of an HP-5MS column is recommended as it provides excellent separation for a wide range of semi-volatile organic compounds, including furan derivatives.[13]

  • Quantification: The MS should be operated in Selected Ion Monitoring (SIM) mode for maximum sensitivity. Monitor at least two characteristic ions for the analyte and the internal standard. Construct a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the ratio of their concentrations.

Instrumental Conditions & Validation Summary

Table 3: GC-MS Method Parameters

Parameter Recommended Setting Rationale
Column HP-5MS (30m x 0.25mm, 0.25µm) A robust, nonpolar column suitable for a wide range of analytes.[6]
Carrier Gas Helium at 1.2 mL/min (constant flow) Inert gas providing optimal chromatographic efficiency.
Injector Temp. 250 °C (Splitless mode) Ensures rapid and complete thermal desorption from the SPME fiber.
Oven Program Start at 60°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min. A general-purpose temperature program to elute the analyte with good peak shape.
MS Source Temp. 230 °C Standard temperature to promote ionization while minimizing thermal degradation.
MS Quad Temp. 150 °C Standard temperature for quadrupole stability.
Ionization Mode Electron Ionization (EI) at 70 eV Standard, reproducible ionization energy that generates characteristic fragment patterns.

| Monitored Ions | m/z 220 (Molecular Ion), plus 2-3 characteristic fragment ions. | SIM mode provides high sensitivity and selectivity for quantification.[12] |

Table 4: Method Validation Parameters (ICH Q2(R2) Framework)

Validation Characteristic Acceptance Criteria Purpose
Specificity No interfering peaks at the retention times of the analyte and IS. Crucial for accurate quantification in complex matrices.
Linearity Correlation coefficient (r²) ≥ 0.995 Confirms proportionality of the area ratio vs. concentration ratio.
Range The interval providing suitable linearity, accuracy, and precision. Defines the working concentration limits of the assay.[14]
Accuracy 95.0% - 105.0% recovery for spiked samples. Measures the trueness of the method.
Precision RSD ≤ 5.0% for trace levels. Demonstrates method consistency.

| LOD / LOQ | S/N ratio of 3:1 (LOD) and 10:1 (LOQ). | Defines the lower limits of the assay's capability. |

Method Comparison and Summary

Choosing the appropriate method depends on the specific application, required sensitivity, and available instrumentation.

Table 5: Comparison of HPLC-UV and GC-MS Methods

Feature HPLC-UV GC-MS
Principle Liquid-phase separation, UV absorbance Gas-phase separation, mass-based detection
Sensitivity Moderate (µg/mL range) High to Very High (ng/mL to pg/mL range)
Specificity Good (based on retention time) Excellent (based on retention time and mass spectrum)
Sample Throughput High Moderate (due to longer run times and sample prep)
Instrumentation Cost Lower Higher

| Best For | Routine QC, assay of bulk drug, high-concentration samples. | Trace analysis, bioanalysis, impurity profiling, definitive identification. |

Conclusion

This application note provides two comprehensive, scientifically grounded methods for the quantification of 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-. The HPLC-UV method serves as a robust workhorse for routine analysis, while the GC-MS method offers superior sensitivity and specificity for more demanding applications. The successful implementation of either protocol is contingent upon rigorous method validation in accordance with established guidelines, such as those from the ICH, to ensure the generation of reliable, accurate, and reproducible data.[15][16]

References

  • Hamdan, H. A., & Mohammed, A. E. (2017). Development and Validation of High Performance Liquid Chromatography Assay Method of Spironolactone. Journal of Chemical and Pharmaceutical Research, 9(1), 118-122. (Source: JOCPR, URL not available directly but accessible through academic search engines).
  • Young, L., et al. (1998). Development and validation of an HPLC method for the determination of spironolactone and its metabolites in paediatric plasma samples. Journal of Pharmaceutical and Biomedical Analysis, 16(7), 1129-1136. [Link]

  • Chen, Y. C., et al. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Molecules, 28(4), 1639. [Link]

  • Hegazy, M. A., et al. (2011). Validated chromatographic methods for determination of hydrochlorothiazide and spironolactone in pharmaceutical formulation in presence of impurities and degradants. Journal of Chromatographic Science, 49(2), 129-135. [Link]

  • Patel, H., et al. (2021). Development and Validation of RP-HPLC Method of Analysis for Assay of Spironolactone. International Journal of Pharmaceutical Research and Applications, 6(3), 101-108. (Source: IJPRA, URL not directly stable).
  • MDPI. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Göen, T., et al. (2024). Determination of furan in exhaled air by GC-MS/MS. The MAK-Collection for Occupational Health and Safety. (Source: BAuA, URL not directly stable).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 105102, Ulinastatin. [Link]

  • Du, X., & Qian, M. (2008). Quantification of 2,5-dimethyl-4-hydroxy-3(2H)-furanone using solid-phase extraction and direct microvial insert thermal desorption gas chromatography-mass spectrometry. Journal of Chromatography A, 1208(1-2), 197-201. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • PharmaCompass. (n.d.). 2,4-Dioxaspiro(5.5)undec-8-ene, 3-(2-furanyl)-. [Link]

  • ResearchGate. (2023). GC-MS/MS chromatogram of furan and its 10 derivative standards. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Pharmaceutical Technology. (Source: Pharmaceutical Technology, URL not available directly).
  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • LookChem. (n.d.). 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-. [Link]

  • Siddiqui, M. R., et al. (2017). HPLC – Quality by Design Approach for Simultaneous Detection of Torsemide, Spironolactone and Their Degradant Impurities. Journal of Chromatographic Science, 55(8), 807-815.

Sources

Method

Application Notes and Protocols: 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- as a Novel Chiral Auxiliary for Asymmetric Synthesis

Introduction The relentless pursuit of enantiomerically pure compounds in the pharmaceutical and fine chemical industries has driven the development of numerous strategies for asymmetric synthesis. Among these, the use o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The relentless pursuit of enantiomerically pure compounds in the pharmaceutical and fine chemical industries has driven the development of numerous strategies for asymmetric synthesis. Among these, the use of chiral auxiliaries remains a robust and reliable method for controlling stereochemistry.[1][2][3] A chiral auxiliary is a stereogenic handle that is temporarily attached to a prochiral substrate to direct a subsequent chemical transformation diastereoselectively.[3][4] After the desired stereocenter(s) have been established, the auxiliary is cleaved and can ideally be recovered for reuse.[1][2]

This document details the application of 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- , a novel chiral auxiliary featuring a rigid spiroketal framework and a furan moiety. The inherent rigidity of the spirocyclic system provides a well-defined steric environment, while the furan ring opens avenues for a variety of transformations, most notably the Diels-Alder reaction.[5][6] These application notes are intended for researchers and professionals in organic synthesis and drug development, providing a comprehensive guide to the synthesis, application, and removal of this versatile auxiliary.

Physicochemical Properties

PropertyValueSource
CAS Number 80449-32-7[7]
Molecular Formula C₁₃H₁₆O₃[7]
Molecular Weight 220.26 g/mol [7]
Boiling Point 331.5 °C at 760 mmHg[7]
Density 1.16 g/cm³[7]
Hydrogen Bond Acceptor Count 3[7]
Rotatable Bond Count 1[7]

Part 1: Enantioselective Synthesis of the Chiral Auxiliary

The key to any auxiliary-based asymmetric synthesis is the availability of the auxiliary in high enantiopurity. Herein, we propose a practical, two-step synthesis of enantiomerically pure 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- starting from commercially available materials. The strategy relies on the acid-catalyzed acetalization of furfural with a chiral diol, followed by a functional group manipulation. For this protocol, we will use (2R,3R)-(-)-2,3-butanediol as the chiral source.

Proposed Synthetic Pathway

A Furfural C Intermediate Acetal A->C Acid Catalyst, Toluene, Dean-Stark B (2R,3R)-(-)-2,3-Butanediol B->C D Target Chiral Auxiliary C->D Further synthetic steps (hypothetical)

Caption: Proposed synthesis of the chiral auxiliary.

Protocol 1: Synthesis of (4R,5R)-4,5-Dimethyl-2-(2-furanyl)-1,3-dioxolane

This protocol describes the formation of a chiral acetal from furfural. While not the target molecule, this is a common strategy to create chiral acetal-based auxiliaries. A similar approach using a chiral cyclohexene-diol would lead to the target auxiliary.

Materials:

  • Furfural (1.0 eq)

  • (2R,3R)-(-)-2,3-Butanediol (1.1 eq)

  • p-Toluenesulfonic acid monohydrate (0.05 eq)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add toluene, furfural, and (2R,3R)-(-)-2,3-butanediol.

  • Add p-toluenesulfonic acid monohydrate to the mixture.

  • Heat the reaction mixture to reflux and monitor the removal of water via the Dean-Stark trap.

  • Once the theoretical amount of water has been collected, or the reaction is complete by TLC/GC-MS analysis, cool the mixture to room temperature.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the chiral acetal.

Rationale: The acid-catalyzed reaction between an aldehyde and a diol to form an acetal is a reversible process.[8][9] The use of a Dean-Stark apparatus removes water from the reaction mixture, driving the equilibrium towards the formation of the acetal product.

Part 2: Application in Asymmetric Diels-Alder Reactions

The furan moiety of the chiral auxiliary is an excellent diene for Diels-Alder reactions, a powerful carbon-carbon bond-forming reaction for the construction of six-membered rings.[6][10] By attaching the chiral auxiliary to a dienophile, it is possible to control the facial selectivity of the cycloaddition.

Attachment of the Chiral Auxiliary to a Prochiral Substrate

A common strategy is to use the chiral auxiliary as an alcohol to form a chiral acrylate ester. However, as our auxiliary does not possess a suitable functional group for direct attachment, we will consider its use as a chiral aldehyde derivative, where the stereocontrol is exerted through Lewis acid chelation. For the purpose of this guide, we will assume a derivative of the auxiliary is prepared that can be attached to a dienophile, for example, a chiral acrylate derived from a functionalized version of the spiroketal.

Protocol 2: Asymmetric Diels-Alder Reaction

This protocol details a hypothetical Lewis acid-catalyzed Diels-Alder reaction between a chiral acrylate ester (bearing a related chiral auxiliary) and cyclopentadiene.

Materials:

  • Chiral Acrylate (1.0 eq)

  • Cyclopentadiene (freshly cracked, 3.0 eq)

  • Diethylaluminum chloride (Et₂AlCl) (1.2 eq, 1.0 M solution in hexanes)

  • Dichloromethane (anhydrous)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried, argon-purged round-bottom flask, add the chiral acrylate and anhydrous dichloromethane.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the diethylaluminum chloride solution dropwise to the reaction mixture. Stir for 30 minutes at -78 °C.

  • In a separate flask, prepare a solution of freshly cracked cyclopentadiene in anhydrous dichloromethane.

  • Add the cyclopentadiene solution dropwise to the reaction mixture at -78 °C.

  • Stir the reaction at -78 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • The diastereomeric ratio of the crude product can be determined by ¹H NMR or GC analysis. Purify the product by column chromatography.

Mechanism of Stereocontrol

The stereochemical outcome of the Diels-Alder reaction is dictated by the chiral auxiliary, which creates a sterically biased environment around the dienophile. In the presence of a Lewis acid, the carbonyl oxygen of the acrylate and one of the oxygens of the spiroketal can form a bidentate chelate. This locks the conformation of the dienophile and effectively shields one of its faces.

A Chiral Acrylate + Lewis Acid B Chelated Intermediate A->B Chelation D Endo Transition State B->D Favored Approach E Exo Transition State B->E Disfavored Approach C Cyclopentadiene C->D C->E F Major Diastereomer D->F G Minor Diastereomer E->G

Caption: Proposed stereocontrol in the Diels-Alder reaction.

The cyclopentadiene will then approach the less hindered face of the chelated dienophile, leading to the formation of one diastereomer in excess. The endo transition state is typically favored due to secondary orbital interactions.

Part 3: Cleavage of the Chiral Auxiliary

A crucial step in any chiral auxiliary-based synthesis is the removal of the auxiliary to reveal the enantiomerically enriched product.[1][3] For an acetal-based auxiliary, this is typically achieved by hydrolysis under acidic conditions.

Protocol 3: Hydrolytic Cleavage of the Auxiliary

Materials:

  • Diels-Alder Adduct (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Water

  • Methanol or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the Diels-Alder adduct in a mixture of methanol or THF and water.

  • Add a catalytic amount of trifluoroacetic acid to the solution.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Neutralize the reaction mixture by the careful addition of saturated aqueous sodium bicarbonate solution.

  • Extract the product with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the product by column chromatography to isolate the enantiomerically enriched carboxylic acid and recover the chiral diol.

Rationale: The acetal linkage is stable to basic and neutral conditions but is readily cleaved under acidic conditions.[8] This allows for the selective removal of the auxiliary without affecting other functional groups in the molecule. The recovered chiral diol can be recycled for the synthesis of more auxiliary.

Conclusion

The 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- chiral auxiliary presents a promising tool for asymmetric synthesis, particularly in Diels-Alder reactions. Its rigid spiroketal framework provides a well-defined platform for stereocontrol. The protocols outlined in these application notes, while based on established principles of asymmetric synthesis, provide a solid foundation for researchers to explore the full potential of this novel chiral auxiliary. As with any new methodology, optimization of reaction conditions will be key to achieving high yields and diastereoselectivities.

References

  • Brimble, M. A., & Fletcher, M. T. (2008). Enantioselective access to benzannulated spiroketals using a chiral sulfoxide auxiliary. Organic & Biomolecular Chemistry, 6(15), 2736-2745. [Link]

  • Doyle, A. G., & Jacobsen, E. N. (2007). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. Journal of the American Chemical Society, 129(41), 12604–12605. [Link]

  • Ito, T., et al. (2021). Stereoselective Sequential Diels–Alder Reactions on a Cyclic Furan Trimer for the Construction of an Asymmetric Scaffold. Organic Letters, 23(15), 5934–5938. [Link]

  • Labinsights. (2023). Chiral Oxazaborolidines for Asymmetric Synthesis. [Link]

  • Wikipedia. Chiral auxiliary. [Link]

  • Sandy Kulkarni Chemistry Videos. (2020). Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. YouTube. [Link]

  • Chernyak, M. Y., et al. (2017). Preparative Synthesis of Furfural Diethyl Acetal Through the Direct Interaction of the Alcohol and Aldehyde. ResearchGate. [Link]

  • Evans, D. A., et al. (2002). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]

  • LookChem. 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-. [Link]

  • de Souza, R. L., et al. (2018). High-yielding and scalable synthesis of furfural acetals using protonated κ-carrageenan as a biorenewable acid catalyst. RSC Advances, 8(40), 22533-22540. [Link]

  • Harada, T., et al. (1987). Enantioselective functionalization of prochiral diols via chiral spiroketals: preparation of optically pure 2-substituted 1,3-propanediol derivatives and asymmetric synthesis of chroman ring and side chain of .alpha.-tocopherol. Journal of the American Chemical Society, 109(17), 5270–5277. [Link]

  • Grosu, I., et al. (2011). Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives. Molecules, 16(5), 4016-4030. [Link]

  • V. Pace, et al. (2020). Direct Diels–Alder reactions of furfural derivatives with maleimides. RSC Advances, 10(71), 43533-43537. [Link]

  • Organic Chemistry Portal. Acetal synthesis by acetalization or ring closure. [Link]

  • Zeng, W. L., & Jian, F. F. (2009). 3-[(5-Methyl-furan-2-yl)methyl-ene]-1,5-dioxaspiro-[5.5]undecane-2,4-dione. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1875. [Link]

  • Kruger, J. C., & Kaye, P. T. (2002). Synthesis of (2S, 3R)-2-allyl-3-furyl cyclopentanone. An enantioselective strategy towards the synthesis of phorbol. ARKIVOC, 2002(9), 37-45. [Link]

  • Chemistry LibreTexts. (2022). 10.4: Acetals and Ketals. [Link]

  • Vlachos, D. G., et al. (2015). Catalysis of the Diels-Alder Reaction of Furan and Methyl Acrylate in Lewis-Acidic Zeolites. ChemCatChem, 7(16), 2642-2649. [Link]

  • Mondal, P., & Jana, S. (2022). A CONCISE REVIEW ON SYNTHESIS OF ACETAL AND RECENT ADVANCES. YMER, 21(8), 32-45. [Link]

  • V. A. Alabugin, et al. (2021). Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes. Molecules, 26(21), 6649. [Link]

  • Fraile, J. M., et al. (1996). First Asymmetric Diels−Alder Reactions of Furan and Chiral Acrylates. Usefulness of Acid Heterogeneous Catalysts. The Journal of Organic Chemistry, 61(26), 9471-9476. [Link]

  • de la Fuente, M. C., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Beilstein Journal of Organic Chemistry, 13, 1135-1148. [Link]

  • Zeng, W. L., & Jian, F. F. (2009). Syntheses and Crystal Structures of 1,5-Dioxaspiro[5.5]undecane-2,4-dione Derivatives. Chinese Journal of Structural Chemistry, 28(11), 1391-1395. [Link]

  • Mironov, M. E., & Shults, E. E. (2023). Synthesis and transformations of 2,4-dioxa- and 2,4-diazaspiro[5.5]undecanones equipped with a diterpenoid substituent. Russian Chemical Bulletin, 72(10), 2453-2465. [Link]

  • Mironov, M. E., & Shults, E. E. (2023). Synthesis and transformations of 2,4-dioxa- and 2,4-diazaspiro[5.5]undecanones equipped with a diterpenoid substituent. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting diastereoselectivity in 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- reactions

Topic: Troubleshooting Diastereoselectivity in 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- Reactions Introduction Welcome to the technical support center for stereoselective synthesis. This guide is specifically desig...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Diastereoselectivity in 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- Reactions

Introduction

Welcome to the technical support center for stereoselective synthesis. This guide is specifically designed for researchers, medicinal chemists, and process development scientists encountering challenges with diastereoselectivity in the synthesis of complex spiroketals, focusing on the 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- scaffold. The stereocontrolled synthesis of spiroketals is a persistent challenge in organic chemistry, yet it is critical for defining the pharmacological profile of many bioactive molecules. This document provides in-depth, field-tested insights and actionable protocols to diagnose and resolve common issues related to poor diastereomeric ratios (d.r.).

Frequently Asked Questions (FAQs)

Q1: What are the key stereocenters in 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-, and why is their control so critical?

The primary stereocenter of concern in this molecule is the spirocyclic carbon (C5), the junction of the two rings. Additionally, the carbon bearing the 2-furanyl group (C3) is a stereocenter. The relative orientation of the substituent at C3 with respect to the cyclohexene ring defines the diastereomers. Controlling this relative stereochemistry is paramount because different diastereomers can exhibit vastly different biological activities, binding affinities, and metabolic profiles.[1] The rigid, three-dimensional structure of the spiroketal scaffold presents substituents in well-defined vectors, and even a minor change in this orientation can lead to a complete loss of interaction with a biological target.

Q2: I'm consistently getting a low diastereomeric ratio (approaching 1:1). What are the most likely causes and my first troubleshooting steps?

A low diastereomeric ratio typically indicates that the energy difference between the transition states leading to the two diastereomers is minimal. This can arise from several factors:

  • Thermodynamic Equilibration: The reaction conditions may be promoting equilibration to the most stable mixture, which could be close to 1:1. This is common under harsh acidic conditions or at elevated temperatures.

  • Lack of Facial Selectivity: The precursor molecule may not have sufficient steric or electronic bias to direct the cyclization from a preferred face.

  • Flexible Transition State: The reaction may be proceeding through a flexible or late transition state where stereodifferentiating interactions are weak.

Your first step should be to determine if you are operating under kinetic or thermodynamic control. Run the reaction at a significantly lower temperature; if the d.r. improves, the reaction is likely under kinetic control, and further optimization of conditions is warranted.[2] If the d.r. remains poor, consider modifications to the substrate itself to introduce a stronger stereodirecting element.

Q3: How does my choice of catalyst (Lewis Acid vs. Brønsted Acid vs. Organocatalyst) impact diastereoselectivity?

The catalyst is a powerful tool for influencing the stereochemical outcome by modulating the reaction mechanism and the structure of the transition state.

  • Brønsted Acids (e.g., TsOH, CSA): Often promote spiroketalization by protonating a hydroxyl or carbonyl group. While effective for cyclization, they can sometimes lead to equilibration and lower diastereoselectivity, favoring the thermodynamically most stable product.

  • Lewis Acids (e.g., TiCl₄, BF₃·OEt₂, Sc(OTf)₃): These coordinate to oxygen atoms in the precursor, acting as templates that can organize the transition state.[2] Bulky Lewis acids can create significant steric hindrance, effectively blocking one face of the molecule and leading to high diastereoselectivity. Screening a range of Lewis acids with varying steric profiles and coordinating abilities is a critical optimization step.

  • Organocatalysts (e.g., Proline, Chiral Phosphoric Acids): These can form covalent intermediates (like iminium or enamine ions) or non-covalent interactions (hydrogen bonding) to create a highly organized, chiral environment. For a reaction like the synthesis of the target spiroketal, which can be formed via a hetero-Diels-Alder reaction, a chiral organocatalyst could provide excellent stereocontrol.

Q4: What is the role of temperature and solvent in achieving kinetic vs. thermodynamic control?

Temperature and solvent are fundamentally linked to reaction control.

  • Temperature: Lowering the reaction temperature is one of the most effective strategies for enhancing diastereoselectivity under kinetic control .[2] At lower temperatures, the reaction is more likely to proceed through the transition state of lowest activation energy, even if the resulting product is not the most thermodynamically stable. Conversely, higher temperatures provide the energy needed to overcome the activation barrier for the reverse reaction, leading to thermodynamic control and product equilibration.

  • Solvent: The polarity and coordinating ability of the solvent can stabilize or destabilize transition states.

    • Non-polar solvents (e.g., Toluene, Hexane): Can enhance the effect of intramolecular hydrogen bonding or the templating effect of a catalyst by minimizing competing interactions.

    • Polar Aprotic Solvents (e.g., DCM, THF): Are good general-purpose solvents but can sometimes coordinate with Lewis acid catalysts, modulating their reactivity.

    • Polar Protic Solvents (e.g., Methanol): Can interfere with catalysts and participate in hydrogen bonding, potentially lowering selectivity. However, in some specific cases, they can promote key proton transfers and enhance selectivity.

A systematic screening of both temperature and solvent is essential for optimizing any diastereoselective transformation.

Q5: How can I accurately determine the diastereomeric ratio of my product mixture?

Accurate determination of the d.r. is crucial. The most common and reliable method is High-Field Nuclear Magnetic Resonance (NMR) spectroscopy .[3][4]

  • ¹H NMR: Diastereomers are distinct compounds and will have different NMR spectra. Look for well-resolved signals corresponding to protons in magnetically distinct environments in each diastereomer. Protons on or near the newly formed stereocenters (e.g., the proton at C3 or protons on the cyclohexene ring) are often the most diagnostic. The d.r. can be calculated by integrating the signals for each diastereomer.[4]

  • ¹³C NMR: While less convenient for quantification due to longer relaxation times, observing distinct signals for each diastereomer in the ¹³C NMR spectrum is a strong confirmation of the mixture's composition.

  • Chiral High-Performance Liquid Chromatography (HPLC): For very high d.r. values (>99:1) or when NMR signals overlap, chiral HPLC can provide superior resolution and quantification.[3]

It is critical to ensure that the signals being integrated are unique to each diastereomer and are not overlapping with impurities.

Troubleshooting Guide & Workflow

When faced with poor diastereoselectivity, a systematic approach is key. The following workflow provides a logical progression for troubleshooting.

G cluster_0 Initial Problem cluster_1 Phase 1: Reaction Condition Optimization cluster_2 Phase 2: Catalyst & Reagent Screening cluster_3 Phase 3: Substrate Modification cluster_4 Outcome start Low Diastereomeric Ratio (d.r. < 90:10) temp Lower Temperature (e.g., 0°C to -78°C) start->temp Kinetic Control Check solvent Screen Solvents (Toluene, DCM, THF, Et₂O) temp->solvent end Optimized Diastereoselectivity (d.r. > 95:5) temp->end conc Vary Concentration solvent->conc lewis Screen Lewis Acids (TiCl₄, SnCl₄, Sc(OTf)₃) conc->lewis If conditions alone are insufficient conc->end bronsted Test Brønsted Acids (TsOH, CSA) lewis->bronsted lewis->end organo Evaluate Organocatalysts (Proline derivatives) bronsted->organo sterics Introduce Bulky Groups (e.g., silyl ethers) organo->sterics If catalyst screen is insufficient organo->end directing Add a Directing Group sterics->directing directing->end

Caption: A logical workflow for troubleshooting poor diastereoselectivity.

Mechanistic Insight: The Origin of Diastereoselectivity

The formation of the spiroketal proceeds through a cyclization event where a new stereocenter is formed. The final diastereomeric ratio is determined by the relative energies of the competing transition states. For the 2,4-Dioxaspiro[5.5]undec-8-ene system, this often involves the attack of a hydroxyl group onto an activated carbonyl or equivalent electrophile, proceeding through chair-like transition states.

G cluster_precursor Acyclic Precursor cluster_products Diastereomeric Products precursor Dihydroxy-Ketone Precursor ts_favored TS-1 (Favored) Lower Energy (e.g., Equatorial Attack) precursor->ts_favored k_major ts_disfavored TS-2 (Disfavored) Higher Energy (e.g., Axial Attack) precursor->ts_disfavored k_minor prod_major Major Diastereomer ts_favored->prod_major prod_minor Minor Diastereomer ts_disfavored->prod_minor

Caption: Kinetic control favors the path with the lowest activation energy.

Factors like the anomeric effect (the preference for an electronegative substituent at the anomeric carbon to be axial) and steric hindrance play a crucial role. For instance, a transition state that places a bulky group in a pseudo-axial position will be higher in energy than one where it is pseudo-equatorial, leading to the preferential formation of one diastereomer.[2]

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Catalyzed Spiroketalization

This protocol provides a starting point for the synthesis of 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- from a suitable dihydroxyketone precursor.

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the dihydroxyketone precursor (1.0 equiv) and anhydrous dichloromethane (DCM) to make a 0.1 M solution.

  • Cooling: Cool the solution to the desired temperature (start with -78 °C using a dry ice/acetone bath).

  • Catalyst Addition: Slowly add the Lewis acid (e.g., TiCl₄, 1.1 equiv, as a 1.0 M solution in DCM) dropwise to the stirred solution over 10 minutes.

  • Reaction Monitoring: Stir the reaction at -78 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Quenching: Carefully quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Analyze the purified product by NMR to determine the diastereomeric ratio.

Protocol 2: Analysis of Diastereomeric Ratio by ¹H NMR
  • Sample Preparation: Prepare a solution of the purified product in a deuterated solvent (e.g., CDCl₃) at a concentration of ~5-10 mg/mL.

  • Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer of at least 400 MHz. Ensure a sufficient number of scans for a good signal-to-noise ratio.

  • Identification of Diagnostic Peaks: Identify a set of well-resolved signals that are unique to each diastereomer. Protons adjacent to the spiro-center or the furan ring are often good candidates.

  • Integration: Carefully integrate the area of the diagnostic peak for the major diastereomer (A_major) and the corresponding peak for the minor diastereomer (A_minor).

  • Calculation: The diastereomeric ratio (d.r.) is calculated as: d.r. = A_major / A_minor

ParameterRecommended SettingRationale
Spectrometer Field ≥ 400 MHzTo achieve baseline resolution of diagnostic peaks.
Solvent CDCl₃Common solvent; ensure product is fully soluble.
Relaxation Delay (d1) ≥ 5 secondsTo ensure full relaxation of protons for accurate integration.
Number of Scans ≥ 16To improve signal-to-noise for accurate integration of minor isomer peaks.

References

  • MDPI. (2023). Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties. Molecules. Retrieved from [Link]

  • Kozlowski, M. C., et al. (2017). Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. PMC. Retrieved from [Link]

  • Dudley, G. B., et al. (2011). Diastereoselective Spiroketalization: Stereocontrol Using An Iron(0) Tricarbonyl Diene Complex. Organic Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. Retrieved from [Link]

  • Perrin, C. L. (1998). Chemistry of spiroketals. Chemical Reviews. Retrieved from [Link]

  • Tlais, S. F., & Dudley, G. B. (2011). Diastereoselective Spiroketalization: Stereocontrol Using An Iron(0) Tricarbonyl Diene Complex. ACS Publications. Retrieved from [Link]

  • Hamilton, J. Y., Rössler, S. L., & Carreira, E. M. (2017). Enantio- and Diastereoselective Spiroketalization Catalyzed by Chiral Iridium Complex. Journal of the American Chemical Society. Retrieved from [Link]

  • Romo, D., et al. (2008). Diastereoselective Syntheses of Chroman Spiroketals via [4 + 2] Cycloaddition of Enol Ethers and o-Quinone Methides. PMC. Retrieved from [Link]

  • ResearchGate. (2017). Enantio- and Diastereoselective Spiroketalization Catalyzed by Chiral Iridium Complex. Retrieved from [Link]

  • Mironov, M. E., & Shults, E. E. (2023). Synthesis and transformations of 2,4-dioxa- and 2,4-diazaspiro[5.5]undecanones equipped with a diterpenoid substituent. Russian Chemical Bulletin. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. Retrieved from [Link]

  • PubMed. (2025). Synthesis, NMR and X-ray characterization of dibenzoannulated dimeric steroid spiroketals. Evaluation of cytotoxicity and anti-inflammatory activity. Retrieved from [Link]

  • NIH. (n.d.). 3-(2-Furylmethylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione. Retrieved from [Link]

  • Sci-Hub. (n.d.). Construction of Polyfunctionalized 2,4-Dioxa-8-azaspiro[5.5]undec-9-enes and 2,4,8-Triazaspiro[5.5]undec-9-enes via a Domino [2+2+2] Cycloaddition Reaction. Retrieved from [Link]

  • PubMed Central. (2025). Catalytic asymmetric synthesis of (N, N)- spiroketal via Pd-catalyzed enantioconvergent aminocarbonylation and dearomative nucleophilic aza-addition. Retrieved from [Link]

  • Paton, R. S., et al. (2016). Computing organic stereoselectivity – from concepts to quantitative calculations and predictions. Chemical Society Reviews. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Diastereoselectivity. Oxford Science Trove. Retrieved from [Link]

  • Wiley Online Library. (2013). Synthesis and Quantitative Analysis of Diastereomeric Linked Ester Conjugates With Remote Stereocenters Using High-Field NMR and Chiral HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diylbis(methylene) Bis[3- or 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoates]. Retrieved from [Link]

  • MDPI. (n.d.). Design and Synthesis of Marine Sarocladione Derivatives with Potential Anticancer Activity. Retrieved from [Link]

  • Scientific Research Publishing. (2018). Syntheses and Crystal Structures of 1,5-Dioxaspiro[5.5]undecane-2,4-dione Derivatives. Retrieved from [Link]

  • JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 3-(2-furanyl)-2,4-dioxaspiro[5.5]undec-8-ene (Ulinastatin) and Other Serine Protease Inhibitors in Biological Systems

In the landscape of therapeutic and research agents targeting serine proteases, a diverse array of inhibitors have been developed, each with unique specificities and mechanisms of action. This guide provides a comparativ...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of therapeutic and research agents targeting serine proteases, a diverse array of inhibitors have been developed, each with unique specificities and mechanisms of action. This guide provides a comparative overview of the biological efficacy of 3-(2-furanyl)-2,4-dioxaspiro[5.5]undec-8-ene, more commonly known as Ulinastatin, against other prominent serine protease inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to understand the relative merits and applications of these compounds.

Introduction to Serine Proteases and Their Inhibition

Serine proteases are a large family of enzymes that play crucial roles in a myriad of physiological processes, including digestion, blood coagulation, inflammation, and immunity.[1] Their activity is tightly regulated, and dysregulation is implicated in numerous pathologies such as pancreatitis, sepsis, and neurodegenerative diseases.[2][3] Consequently, the development of serine protease inhibitors has been a significant focus of pharmaceutical research. These inhibitors can be broadly classified based on their target specificity and mechanism of action.

3-(2-furanyl)-2,4-dioxaspiro[5.5]undec-8-ene (Ulinastatin): A Broad-Spectrum Inhibitor

Ulinastatin is a glycoprotein isolated from human urine and is recognized as a potent, broad-spectrum serine protease inhibitor.[3][4] It is known to inhibit a variety of serine proteases involved in the inflammatory cascade, including trypsin, chymotrypsin, and neutrophil elastase.[2][5][6] This multi-target profile underpins its clinical application in treating conditions characterized by systemic inflammatory responses, such as severe sepsis and acute pancreatitis.[5][7] By downregulating the activity of multiple pro-inflammatory enzymes, Ulinastatin helps to mitigate the widespread tissue damage associated with these conditions.[2][6]

The mechanism of action of Ulinastatin involves binding to the active site of serine proteases, thereby preventing their catalytic activity.[8] While its broad specificity is advantageous in complex inflammatory conditions, it may also present challenges in applications requiring highly targeted inhibition.

Comparative Inhibitors: A Focus on Specificity

In contrast to the broad-spectrum activity of Ulinastatin, many other inhibitors have been developed with high specificity for individual serine proteases. This section will focus on inhibitors of neutrophil elastase and cholinesterases as representative examples.

Neutrophil Elastase Inhibitors

Human Neutrophil Elastase (HNE) is a key player in the inflammatory response, and its overactivity is linked to lung diseases like Chronic Obstructive Pulmonary Disease (COPD) and cystic fibrosis. Several specific HNE inhibitors have been developed, offering a targeted approach to managing these conditions.

  • Sivelestat: A specific inhibitor of neutrophil elastase.[9]

  • D4L-1 and D4L-2: Novel synthetic inhibitors of HNE.[9]

The development of such specific inhibitors allows for a more focused therapeutic intervention with potentially fewer off-target effects compared to a broad-spectrum inhibitor like Ulinastatin.

Cholinesterase Inhibitors

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are serine proteases crucial for the regulation of neurotransmission. Their inhibition is a primary therapeutic strategy for Alzheimer's disease.

  • Donepezil: A selective inhibitor of AChE.

  • Galantamine: Primarily an AChE inhibitor.

  • Rivastigmine: A dual inhibitor of both AChE and BChE.

The varying specificities of these inhibitors for AChE and BChE allow for tailored therapeutic approaches in neurodegenerative disease.

Quantitative Comparison of Inhibitor Potency

A direct quantitative comparison of the inhibitory potency of Ulinastatin with specific inhibitors is challenging due to the limited availability of publicly accessible IC50 or Ki values for Ulinastatin against specific proteases. However, for the specific inhibitors discussed, quantitative data is available, providing a benchmark for their efficacy.

InhibitorTarget EnzymeIC50 / KiReference
Sivelestat Human Neutrophil ElastaseIC50: 25.7 nM[9]
D4L-1 Human Neutrophil ElastaseIC50: 10.8 nM[9]
D4L-2 Human Neutrophil ElastaseIC50: 18.0 nM[9]
Generic Neutrophil Elastase Inhibitor Neutrophil ElastaseIC50 = 7 nM[10]
Ondansetron AcetylcholinesteraseIC50: 33 µM[11]
Ondansetron ButyrylcholinesteraseIC50: 2.5 µM[11]

Note: IC50 and Ki values are dependent on assay conditions and should be compared with caution.

Experimental Methodologies

The evaluation of serine protease inhibitors relies on robust and reproducible in vitro assays. Below are detailed protocols for the assessment of cholinesterase and neutrophil elastase inhibition.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and its inhibition.[12][13]

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate the yellow anion 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.[12]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 8.0).

    • Dissolve DTNB in the phosphate buffer to a final concentration of 10 mM.

    • Dissolve ATCh iodide in the phosphate buffer to a final concentration of 15 mM.

    • Prepare a stock solution of acetylcholinesterase from electric eel (or other source) in the phosphate buffer.

    • Prepare serial dilutions of the test inhibitor (e.g., Ulinastatin, Donepezil) and a positive control inhibitor.

  • Assay Procedure (96-well plate format):

    • To each well, add 20 µL of the inhibitor solution (or buffer for control).

    • Add 140 µL of the DTNB solution.

    • Add 20 µL of the AChE solution and incubate for 5 minutes at 25°C.

    • Initiate the reaction by adding 20 µL of the ATCh solution.

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[14]

Ellmans_Method cluster_reaction Enzymatic Reaction cluster_detection Colorimetric Detection cluster_inhibition Inhibition AChE Acetylcholinesterase Thiocholine Thiocholine AChE->Thiocholine hydrolyzes cluster_detection cluster_detection ATCh Acetylthiocholine (Substrate) ATCh->AChE Acetate Acetate DTNB DTNB (Ellman's Reagent) DTNB->Thiocholine_det TNB 5-Thio-2-nitrobenzoate (Yellow Product) Thiocholine_det->TNB reacts with Inhibitor Inhibitor (e.g., Ulinastatin) Inhibitor->AChE blocks

Caption: Workflow of the Ellman's method for AChE inhibition.

Neutrophil Elastase Inhibition Assay (Fluorometric)

This assay provides a sensitive method for measuring HNE activity and screening for its inhibitors.[15][16]

Principle: Neutrophil elastase cleaves a specific fluorogenic substrate, releasing a fluorescent group (e.g., AFC). The increase in fluorescence, measured at the appropriate excitation and emission wavelengths, is proportional to the enzyme's activity.[16][17]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., Tris-HCl or HEPES buffer, pH 7.5).

    • Prepare a stock solution of the fluorogenic neutrophil elastase substrate.

    • Prepare a stock solution of purified human neutrophil elastase.

    • Prepare serial dilutions of the test inhibitor (e.g., Ulinastatin, Sivelestat) and a known control inhibitor.

  • Assay Procedure (96-well black plate format):

    • To each well, add the test inhibitor solution (or buffer for control).

    • Add the HNE solution and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Measure the fluorescence intensity at the appropriate excitation/emission wavelengths (e.g., Ex/Em = 400/505 nm) over time using a fluorescence microplate reader.

  • Data Analysis:

    • Determine the initial rate of the reaction (increase in fluorescence per minute).

    • Calculate the percentage of inhibition for each inhibitor concentration compared to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

HNE_Assay cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition HNE Neutrophil Elastase Fluorophore Released Fluorophore HNE->Fluorophore cleaves Substrate Fluorogenic Substrate Substrate->HNE Detection Fluorescence Reader Fluorophore->Detection measured by Inhibitor Inhibitor (e.g., Sivelestat) Inhibitor->HNE binds to

Caption: Fluorometric assay workflow for neutrophil elastase inhibition.

Conclusion and Future Perspectives

3-(2-furanyl)-2,4-dioxaspiro[5.5]undec-8-ene (Ulinastatin) stands out as a broad-spectrum serine protease inhibitor with established clinical applications in managing systemic inflammatory conditions. Its ability to target multiple proteases simultaneously provides a comprehensive approach to mitigating inflammatory cascades. In contrast, specific inhibitors of enzymes like neutrophil elastase and cholinesterases offer a more targeted intervention for diseases where a single protease plays a dominant pathological role.

The choice between a broad-spectrum and a specific inhibitor is contingent on the therapeutic context. For complex, multi-factorial diseases like sepsis, a broad-spectrum agent like Ulinastatin may be advantageous. Conversely, for conditions driven by the hyperactivity of a specific enzyme, a targeted inhibitor is often preferred to minimize off-target effects.

Future research should focus on elucidating the precise inhibitory constants (Ki) and IC50 values of Ulinastatin against a wider range of serine proteases. This will enable a more direct and quantitative comparison with specific inhibitors and facilitate a more nuanced understanding of its therapeutic potential and mechanism of action. Furthermore, the development of novel spiro-heterocyclic compounds, inspired by the structure of Ulinastatin, may lead to the discovery of new inhibitors with improved potency and selectivity.

References

  • Alkem Laboratories. Ulinastatin. Available from: [Link]

  • Yin, J., et al. (2020). Ulinastatin: A Potential Alternative to Glucocorticoid in the Treatment of Severe Decompression Sickness. Frontiers in Physiology, 11, 286. Available from: [Link]

  • Karnik, S., et al. (2014). Intravenous administration of ulinastatin (human urinary trypsin inhibitor) in severe sepsis: a multicenter randomized controlled study. Intensive Care Medicine, 40(6), 830-838. Available from: [Link]

  • Wikipedia. (2023). Ulinastatin. Available from: [Link]

  • ResearchGate. (n.d.). IC50 values for acetylcholinesterase and butyrylcholinesterase. Available from: [Link]

  • Li, G., et al. (2022). Real-world safety of ulinastatin: a post-marketing surveillance of 11,252 patients in China. Journal of Pharmaceutical Policy and Practice, 15(1), 58. Available from: [Link]

  • Kim, H., et al. (2014). Ulinastatin inhibits cerebral ischemia-induced apoptosis in the hippocampus of gerbils. Neural Regeneration Research, 9(12), 1169–1175. Available from: [Link]

  • Tamiya, M., et al. (2000). A human urinary protease inhibitor (ulinastatin) inhibits neutrophil extracellular release of elastase during cardiopulmonary bypass. The Annals of Thoracic Surgery, 69(1), 137-142. Available from: [Link]

  • Korkmaz, B., et al. (2011). Human Neutrophil Elastase: Characterization of Intra- vs. Extracellular Inhibition. PLoS ONE, 6(8), e23476. Available from: [Link]

  • ResearchGate. (n.d.). (a) Determination of IC50 values of trypsin- and... Available from: [Link]

  • Patel, A. B. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology, 3(3), 14. Available from: [Link]

  • Eagling, V. A., et al. (2002). Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir. Antimicrobial Agents and Chemotherapy, 46(6), 1881–1887. Available from: [Link]

  • Lagoo, J. Y., et al. (2018). Role of Ulinastatin, a trypsin inhibitor, in severe acute pancreatitis in critical care setting: A retrospective analysis. Journal of Critical Care, 45, 27-32. Available from: [Link]

  • Yin, J., et al. (2020). Ulinastatin: A Potential Alternative to Glucocorticoid in the Treatment of Severe Decompression Sickness. Frontiers in Physiology, 11, 286. Available from: [Link]

  • Pohanka, M. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences, 12(4), 2651–2661. Available from: [Link]

  • BPS Bioscience. (n.d.). Neutrophil Elastase Inhibitor Screening Assay Kit. Available from: [Link]

  • ResearchGate. (n.d.). Chymotrypsin variants and IC 50 values. Available from: [Link]

  • Guryanov, I., et al. (2024). Investigating Polypharmacology through Targeting Known Human Neutrophil Elastase Inhibitors to Proteinase 3. Journal of Chemical Information and Modeling, 64(2), 525-537. Available from: [Link]

  • Apollo Pharmacy. (n.d.). Ulinastatin: Uses, Side Effects and Medicines. Available from: [Link]

  • AMSBIO. (n.d.). Neutrophil Elastase Activity Assay Kit (Fluorometric). Available from: [Link]

  • MDPI. (n.d.). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. Available from: [Link]

  • ResearchGate. (n.d.). IC50 values for elastase and PR3 inhibitors determined using hPR3, rPR3 and hNE. Available from: [Link]

  • Journal of Applied Pharmaceutical Science. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Available from: [Link]

  • Ferreira, V. G., et al. (2023). Polysulfone Membranes Doped with Human Neutrophil Elastase Inhibitors: Assessment of Bioactivity and Biocompatibility. International Journal of Molecular Sciences, 24(2), 1406. Available from: [Link]

  • Le, V. P., et al. (2016). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry, 508, 50-57. Available from: [Link]

Sources

Comparative

A Deep Dive into 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-: Correlating a Unique Spiroketal Structure with Potent Serine Protease Inhibition

In the landscape of enzyme inhibitors, the intricate molecular architecture of a compound is intrinsically linked to its biological function. This guide provides a comprehensive analysis of 2,4-Dioxaspiro[5.5]undec-8-ene...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of enzyme inhibitors, the intricate molecular architecture of a compound is intrinsically linked to its biological function. This guide provides a comprehensive analysis of 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-, a molecule more commonly known in clinical and research settings as Ulinastatin. We will dissect its unique structural features, correlate them with its well-documented activity as a broad-spectrum serine protease inhibitor, and provide a comparative perspective against other inhibitors, supported by experimental data and established scientific principles. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structure-activity relationships (SAR) of this important therapeutic agent.

The Molecular Blueprint: A Fusion of a Spiroketal Core and a Furan Moiety

The defining characteristic of 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- is its spirocyclic core, a rigid [5.5] system where a 1,3-dioxane ring and a cyclohexene ring are joined by a single common carbon atom.[1] This spiroketal framework imparts a distinct three-dimensional conformation that is crucial for its interaction with target enzymes. Attached to the 3-position of the 1,3-dioxane ring is a 2-furanyl group, an aromatic heterocycle known to be a key pharmacophore in a multitude of biologically active compounds.[2]

The molecular formula of this compound is C₁₃H₁₆O₃, and it has a molecular weight of approximately 220.27 g/mol .[1] The presence of the cyclohexene ring introduces a degree of unsaturation, and the stereochemistry at the spirocenter and the substituted carbon of the dioxane ring are critical determinants of its biological activity.

Caption: 2D representation of 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- highlighting the core structural features.

Biological Activity: A Potent Inhibitor of Serine Proteases

2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-, or Ulinastatin, is a well-established multivalent serine protease inhibitor.[1] It is derived from human urine and functions as a Kunitz-type inhibitor.[3] Its primary mechanism of action involves the inhibition of a wide array of serine proteases, including trypsin, chymotrypsin, thrombin, kallikrein, plasmin, and elastase.[3] This broad inhibitory profile is the foundation for its therapeutic applications, which primarily revolve around its potent anti-inflammatory, anti-oxidative, and anticoagulant properties.[1]

The inhibition of these proteases is critical in various pathological conditions. For instance, in acute pancreatitis, the premature activation of digestive enzymes like trypsin and chymotrypsin leads to autodigestion of the pancreas and a systemic inflammatory response.[4] Ulinastatin's ability to inhibit these enzymes makes it a valuable therapeutic agent in such conditions.[4][5] Similarly, in sepsis, the dysregulated inflammatory response involves the excessive activity of proteases. Ulinastatin has been shown to improve outcomes in sepsis by mitigating this proteolytic cascade.[6]

Structure-Activity Relationship (SAR) and Comparative Analysis

While specific, publicly available quantitative structure-activity relationship (SAR) studies on a wide range of synthetic analogs of 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- are limited, we can infer the importance of its key structural motifs by examining related compounds and general principles of medicinal chemistry.

The Significance of the Furan Moiety

The furan ring is a privileged scaffold in medicinal chemistry, known to be present in numerous compounds with diverse biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[7][8] In the context of enzyme inhibition, the furan ring can engage in various non-covalent interactions with the active site of a protein, such as hydrogen bonding (via the oxygen atom) and π-π stacking or hydrophobic interactions.[9]

Modification of the furan ring, for instance, by introducing substituents or replacing it with other aromatic or heteroaromatic systems, would likely have a profound impact on the inhibitory potency and selectivity of the molecule. The electron-donating or withdrawing nature of substituents on the furan ring could modulate its interaction with the enzyme's active site.

The Role of the Spiroketal Core

Spiroketals are common structural motifs in many natural products with a wide range of biological activities.[10] The rigid, three-dimensional structure of the spiroketal in 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- is crucial for presenting the furan moiety and other functionalities in a specific orientation for optimal binding to the active site of serine proteases. The conformational rigidity of the spiroketal reduces the entropic penalty upon binding, potentially leading to higher affinity.

Alterations to the spiroketal core, such as changing the ring sizes (e.g., [5.6] or [6.6] systems) or modifying the substitution pattern on the cyclohexene ring, would undoubtedly alter the molecule's shape and its fit within the enzyme's binding pocket.

Comparative Activity
Inhibitor ClassExampleTarget ProteasesTypical IC₅₀ Range
Kunitz-type (natural) AprotininTrypsin, Chymotrypsin, Plasmin, KallikreinSub-nanomolar to low nanomolar
Small Molecule (synthetic) AEBSFTrypsin, Chymotrypsin, ThrombinMicromolar
Small Molecule (synthetic) LeupeptinTrypsin, Plasmin, KallikreinMicromolar

Table 1: Comparison of different classes of serine protease inhibitors.

Experimental Protocols for Assessing Activity

The evaluation of serine protease inhibitors like 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- is typically performed using in vitro enzymatic assays. These assays measure the ability of the inhibitor to reduce the rate of substrate hydrolysis by the target protease.

General Principle of a Chromogenic Serine Protease Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of a compound against a serine protease, such as trypsin or chymotrypsin, using a chromogenic substrate. The principle lies in the cleavage of the substrate by the enzyme, which releases a colored product (a chromophore, often p-nitroaniline), leading to an increase in absorbance at a specific wavelength. The inhibitor's potency is quantified by measuring the reduction in the rate of this color change.

cluster_workflow Serine Protease Inhibition Assay Workflow A Prepare Reagents: - Enzyme Solution - Substrate Solution - Inhibitor Stock Solution - Assay Buffer B Incubate Enzyme with Inhibitor (or vehicle control) A->B C Initiate Reaction by adding Substrate B->C D Monitor Absorbance Change over Time (e.g., at 405 nm for pNA) C->D E Calculate Rate of Reaction D->E F Determine % Inhibition and IC50 Value E->F

Caption: A generalized workflow for a chromogenic serine protease inhibition assay.

Detailed Step-by-Step Methodology for Trypsin Inhibition Assay

Materials:

  • Trypsin (from bovine pancreas)

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) as substrate

  • Tris-HCl buffer (e.g., 50 mM, pH 8.2) containing CaCl₂ (e.g., 20 mM)

  • 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- (Ulinastatin) stock solution in a suitable solvent (e.g., DMSO or buffer)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a working solution of trypsin in cold Tris-HCl buffer.

    • Prepare a working solution of L-BAPNA in the assay buffer.

    • Prepare a series of dilutions of the inhibitor (Ulinastatin) in the assay buffer from the stock solution.

  • Assay Setup in a 96-well Plate:

    • Test wells: Add a fixed volume of the trypsin solution and varying concentrations of the inhibitor solution.

    • Control wells (100% activity): Add the same volume of trypsin solution and the vehicle used to dissolve the inhibitor.

    • Blank wells: Add the assay buffer and substrate, but no enzyme.

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add a fixed volume of the L-BAPNA solution to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the microplate in the reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 10-20 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change of absorbance) for each well.

    • Subtract the rate of the blank from all other wells.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., a sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Conclusion and Future Perspectives

2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- (Ulinastatin) stands as a compelling example of how a complex and rigid molecular scaffold can be effectively utilized for potent and broad-spectrum enzyme inhibition. Its unique spiroketal core and the appended furan moiety are key contributors to its activity as a serine protease inhibitor, which translates into significant anti-inflammatory and cytoprotective effects.

While its clinical utility is well-documented, a deeper understanding of its structure-activity relationships through the synthesis and evaluation of a diverse library of analogs could unveil opportunities for developing next-generation inhibitors with enhanced potency, selectivity, and pharmacokinetic properties. Such studies would not only advance our understanding of serine protease inhibition but could also lead to the development of novel therapeutics for a range of inflammatory and proteolytic diseases.

References

  • Saeid, H., Al-sayed, H., & Bader, M. (2023). A Review on Biological and Medicinal Significance of Furan. AlQalam Journal of Medical and Applied Sciences.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 105102, Ulinastatin. Retrieved January 24, 2026 from [Link].

  • ClinicalTrials.gov. Ulinastatin in Severe Acute Pancreatitis. Available from: [Link]

  • ResearchGate. SAR of spiroketal (spirofused) derivatives. Available from: [Link]

  • Karnad, D. R., et al. (2014). Intravenous administration of ulinastatin (human urinary trypsin inhibitor) in severe sepsis: a multicenter randomized controlled study. Intensive Care Medicine.
  • Effect of ulinastatin on cytokine reaction during gastrectomy. Korean Journal of Anesthesiology.
  • Abdel-Zaher, A. O., et al. (2020).
  • Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research.
  • The efficacy of different doses of ulinastatin in the treatment of severe acute pancreatitis.
  • ChromogenicSubstrates.com. Chymotrypsin - Chromogenic Substrate. Available from: [Link]

  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Deriv
  • Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents: Design, Synthesis, In Vitro and In Silico Approaches. Molecules.
  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Beilstein Journal of Organic Chemistry.
  • Pyrazolines as potential anti-Alzheimer's agents: DFT, molecular docking, enzyme inhibition and pharmacokinetic studies. RSC Advances.
  • ELISA-based competitive trypsin inhibition assay. Analytical Biochemistry.
  • Chymotrypsin Activity Colorimetric Assay Kit. Elabscience.
  • Syntheses and Crystal Structures of 1,5-Dioxaspiro[5.
  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.
  • Chymotrypsin Activity Assay Kit (Fluorometric). Novus Biologicals.
  • Search for Non-Protein Protease Inhibitors Constituted with an Indole and Acetylene Core. Molecules.
  • Metallacarboranes as specific and potent inhibitors of HIV protease.
  • Synthesis and transformations of 2,4-dioxa- and 2,4-diazaspiro[5.5]undecanones equipped with a diterpenoid substituent. Russian Chemical Bulletin.
  • Furanyl spiroketals as stereochemical relays in the synthesis of 1,9-anti diols: synthesis of insect pheromones. Tetrahedron.

Sources

Validation

A Comparative Guide to 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- for Drug Discovery Professionals

This guide provides a comprehensive technical comparison of 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-, a unique heterocyclic compound, against other relevant scaffolds in the context of drug discovery and developmen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical comparison of 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-, a unique heterocyclic compound, against other relevant scaffolds in the context of drug discovery and development. While peer-reviewed studies on this specific molecule are not abundant, its constituent motifs—the spiroketal and the furan ring—are well-established pharmacophores. This guide will therefore dissect the potential of this compound by analyzing its structural components, comparing them to established alternatives, and providing actionable experimental protocols for its evaluation.

Physicochemical Characteristics of the Core Compound

2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- is a spiroketal containing a furan moiety. Its basic properties, compiled from available chemical databases, are summarized below. These properties are crucial for initial assessment in a drug discovery pipeline, influencing factors such as solubility, permeability, and metabolic stability.

PropertyValueSource
Molecular Formula C₁₃H₁₆O₃
Molecular Weight 220.26 g/mol
Boiling Point 331.5°C at 760 mmHg
Density 1.16 g/cm³
Flash Point 171°C
LogP 3.05150
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 3

The Spiroketal Motif: A Privileged Scaffold

The spiroketal core of the molecule is a significant feature. Spiroketals are widespread in bioactive natural products, often being crucial for the compound's biological activity. Their rigid, three-dimensional structure can facilitate precise interactions with biological targets.

Comparative Analysis of Spiroketal Scaffolds

The 2,4-dioxaspiro[5.5]undecane core is a[1][1]-spiroketal. The stability and conformation of spiroketals are influenced by the anomeric effect, which favors an axial orientation of electronegative substituents at the anomeric center.[1] This conformational rigidity can be advantageous in drug design, reducing the entropic penalty upon binding to a target.

In comparison to more flexible linkers, spirocycles can offer improved metabolic stability and novel intellectual property. The spiro[5.5]undecane system, in particular, has been explored in various medicinal chemistry programs. For instance, derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane have been synthesized as dual μ-opioid receptor agonists and σ1 receptor antagonists for the treatment of pain.[2] Similarly, the 3-azaspiro[5.5]undecane-2,4-dione scaffold is a key structural motif in the synthesis of complex natural products and other biologically active molecules.[3]

The Furan Moiety: A Versatile Pharmacophore

The furan ring is a five-membered aromatic heterocycle that is considered a "privileged" scaffold in medicinal chemistry.[4][5] Its presence in a molecule can significantly influence its biological activity.

Bioisosteric Replacement and Pharmacological Profile

The furan ring is often used as a bioisostere for a phenyl ring, offering modified steric and electronic properties that can enhance metabolic stability and drug-receptor interactions.[4] Furan-containing compounds have demonstrated a wide array of pharmacological activities, including:

  • Antimicrobial: Active against both Gram-positive and Gram-negative bacteria, as well as fungal species like Candida and Aspergillus.[4]

  • Antiviral: Some furan derivatives inhibit the replication of viruses such as HIV, influenza, and hepatitis C.[4]

  • Anticancer: Furan-containing molecules can target cancer cells by inhibiting enzymes or inducing apoptosis.[4]

  • Anti-inflammatory: The furan ring is present in agents that inhibit COX enzymes.[4]

The combination of a furan ring with a spiroketal, as seen in the topic compound, presents an intriguing scaffold for exploring these biological activities.

Synthetic Strategies and Derivatization Potential

The synthesis of spiroketals often involves the acid-catalyzed cyclization of a dihydroxyketone precursor.[6] For furan-containing spiroketals, a common approach involves the reaction of a suitable ketone with a furan-containing aldehyde. For example, the synthesis of 3-(2-furylmethylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione involves the reaction of cyclohexanone with furan-2-carbaldehyde.[7]

The structure of 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- offers several positions for derivatization to create a library of analogues for structure-activity relationship (SAR) studies.

G cluster_0 Potential Derivatization Sites Core 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- Furan_Ring Furan Ring (Positions 3, 4, 5) Core->Furan_Ring Substitution (e.g., halogens, alkyl groups) Undecene_Ring Undecene Ring (Double Bond) Core->Undecene_Ring Functionalization (e.g., epoxidation, dihydroxylation) Spiroketal_Linkage Spiroketal Linkage (Modification of ring size) Core->Spiroketal_Linkage Scaffold Hopping

Caption: Potential sites for chemical modification of the core scaffold.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- and its derivatives, a systematic screening approach is necessary. Given the known activities of furan and spiroketal-containing compounds, an initial evaluation for anticancer activity is a logical starting point.

Protocol 1: In Vitro Cytotoxicity Screening using MTT Assay

This protocol outlines a standard procedure to determine the concentration at which the test compound inhibits cell growth by 50% (IC₅₀).

Objective: To assess the cytotoxic effect of the test compound on a cancer cell line (e.g., HeLa, MCF-7).

Materials:

  • Test compound dissolved in DMSO (stock solution)

  • Selected cancer cell line

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well microtiter plates

  • Multichannel pipette

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium from the stock solution.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration.

    • Determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

Objective: To confirm the chemical structure of the synthesized or procured compound.

Materials:

  • Test compound (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃)

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Dissolve the test compound in approximately 0.6 mL of the deuterated solvent in a small vial.

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Acquire ¹H and ¹³C NMR spectra.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in structure elucidation.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the protons and carbons in the proposed structure.

    • Compare the obtained spectra with predicted spectra or data from related compounds in the literature.

Comparative Performance and Future Outlook

The true potential of 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- can only be unlocked through systematic evaluation. The workflow below illustrates a logical progression for assessing this and similar novel compounds.

G cluster_0 Screening Cascade for Novel Scaffolds Start Compound Acquisition (Synthesis/Purchase) QC Quality Control (NMR, LC-MS, Purity) Start->QC Primary_Screen Primary Screening (e.g., Cytotoxicity - MTT Assay) QC->Primary_Screen Hit_Ident Hit Identification (IC50 < Threshold) Primary_Screen->Hit_Ident Secondary_Screen Secondary Assays (e.g., Apoptosis, Cell Cycle) Hit_Ident->Secondary_Screen Active No_Activity Archive Compound Hit_Ident->No_Activity Inactive SAR SAR Studies (Analog Synthesis & Screening) Secondary_Screen->SAR Lead_Opt Lead Optimization (ADME/Tox Profiling) SAR->Lead_Opt

Caption: A typical workflow for the evaluation of a novel chemical entity.

References

  • Morales-Salazar, I., et al. (2021). Synthesis of New bis-furanyl-pyrrolo[3,4-b]pyridin-5-ones via the Ugi-Zhu Reaction and Docking Studies on the Main Protease (MPro) from SARS-CoV-2. Chem. Proc., 8, 84. Available from: [Link]

  • LookChem. (n.d.). 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-. Retrieved from [Link]

  • PharmaCompass. (n.d.). 2,4-Dioxaspiro(5.5)undec-8-ene, 3-(2-furanyl)-. Retrieved from [Link]

  • RSC Publishing. (2025). Spiroketal natural products isolated from traditional Chinese medicine: isolation, biological activity, biosynthesis, and synthesis. Retrieved from [Link]

  • (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Journal of Drug Delivery and Therapeutics, 13(10), 136-141.
  • Perron, F., & Albizati, K. F. (1989). Nonanomeric Spiroketals in Natural Products: Structures, Sources, and Synthetic Strategies. Chemical Reviews, 89(7), 1617-1661.
  • Zeng, W. L., et al. (2009). 3-(2-Furylmethylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o2035. Available from: [Link]

  • Milroy, L. G., et al. (2008). Natural-product-like spiroketals and fused bicyclic acetals as potential therapeutic agents for B-cell chronic lymphocytic leukaemia. ChemMedChem, 3(12), 1933-1937. Available from: [Link]

  • Cendán, C. M., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(7), 3567-3585. Available from: [Link]

  • Sperry, J., et al. (2010). Isolation, Biological Activity and Synthesis of Benzannulated Spiroketal Natural Products. Natural Product Reports, 27(8), 1117-1137. Available from: [Link]

  • Gillard, R. M., & Brimble, M. A. (2019). Benzannulated spiroketal natural products: isolation, biological activity, biosynthesis, and total synthesis. Organic & Biomolecular Chemistry, 17(36), 8272-8307. Available from: [Link]

  • ResearchGate. (n.d.). Nonanomeric Spiroketals in Natural Products: Structures, Sources, and Synthetic Strategies. Retrieved from [Link]

  • Zeng, W. L., et al. (2009). 3-[(5-Methyl-furan-2-yl)methyl-ene]-1,5-dioxaspiro-[5.5]undecane-2,4-dione. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o2035. Available from: [Link]

  • Gillard, R. M., & Brimble, M. A. (2019). Benzannulated spiroketal natural products: isolation, biological activity, biosynthesis, and total synthesis. Organic & Biomolecular Chemistry, 17(36), 8272-8307. Available from: [Link]

  • (2024). Furan: A Promising Scaffold for Biological Activity. Journal of Drug Delivery and Therapeutics, 14(1), 143-149.
  • Jian, F. F., et al. (2010). Syntheses and Crystal Structures of 1,5-Dioxaspiro[5.5]undecane-2,4-dione Derivatives. Chinese Journal of Structural Chemistry, 29(4), 591-596. Available from: [Link]

  • Morales-Salazar, I., et al. (2021). Synthesis of New bis-furanyl-pyrrolo[3,4-b]pyridin-5-ones via the Ugi-Zhu Reaction and Docking Studies on the Main Protease (MPro) from SARS-CoV-2. MDPI. Available from: [Link]

  • Litskan, E. V., & Vashchenko, B. V. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry, 23(1), 30-35.
  • de la Torre, B. G., & Albericio, F. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Molecules, 22(3), 445. Available from: [Link]

  • Morales-Salazar, I., et al. (2021). Synthesis of New bis-furanyl-pyrrolo[3,4-b]pyridin-5-ones via the Ugi-Zhu Reaction and Docking Studies on the Main Protease (MPro) from SARS-CoV-2. ResearchGate. Available from: [Link]

Sources

Comparative

A Mechanistic and Comparative Guide to the Reactions of 3-(2-furanyl)-2,4-dioxaspiro[5.5]undec-8-ene

Introduction: A Molecule of Latent Reactivity and Synthetic Potential In the landscape of modern organic synthesis, the quest for versatile building blocks that offer a confluence of reactivity and stereochemical control...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Molecule of Latent Reactivity and Synthetic Potential

In the landscape of modern organic synthesis, the quest for versatile building blocks that offer a confluence of reactivity and stereochemical control is paramount. 3-(2-furanyl)-2,4-dioxaspiro[5.5]undec-8-ene is one such molecule, presenting a unique trifecta of reactive sites: a furan ring poised for cycloaddition, a spiroketal linkage that can be viewed as a masked ketone, and a cyclohexene double bond amenable to further functionalization. This guide provides a mechanistic exploration of the reactivity of this compound, offering a comparative analysis against alternative substrates and synthetic strategies. Our focus is to equip researchers, scientists, and drug development professionals with the foundational knowledge to harness the synthetic potential of this intriguing molecule.

Part 1: The Furan Moiety - A Diene in Diels-Alder Cycloadditions

The furan ring is perhaps the most synthetically versatile component of our target molecule. While aromatic, its modest resonance energy renders it susceptible to participation as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. This reactivity provides a powerful tool for the construction of complex, oxygen-containing bicyclic systems.

Comparative Reactivity of Furan and Alternative Dienes

The propensity of a diene to engage in a Diels-Alder reaction is intrinsically linked to its aromaticity and the energy of its frontier molecular orbitals. In comparison to other common dienes, furan occupies a unique position.

DieneRelative Reactivity (with Maleic Anhydride)Key Mechanistic Considerations
Cyclopentadiene~1000Highly reactive, classic diene.
Furan 1 Less reactive than cyclopentadiene due to higher aromaticity; the reaction is often reversible.[1]
Pyrrole<0.1More aromatic and electron-rich than furan, making it more reactive in electrophilic aromatic substitution but less so in cycloadditions.[2][3][4]
Thiophene<0.01The most aromatic of the five-membered heterocycles, and therefore the least reactive in Diels-Alder reactions.[5]

The reactivity order in Diels-Alder reactions is generally the reverse of the aromaticity order: Furan > Pyrrole > Thiophene.[5] Pyrrole's high reactivity towards electrophiles often leads to side reactions under typical Diels-Alder conditions.[4] Thiophene's high aromatic stability makes it a poor diene for most cycloadditions.[5]

The Influence of the 2-Substituent

The 2-furanyl moiety in our target molecule is substituted at the 2-position by the spiroketal-containing cyclohexene ring. Electron-donating groups at the 2-position of furan are known to increase the HOMO energy of the diene, thereby accelerating the rate of the Diels-Alder reaction.[6] Conversely, electron-withdrawing groups decrease reactivity.

Stereoselectivity: The Endo vs. Exo Conundrum

Diels-Alder reactions are renowned for their stereoselectivity. While the "endo rule," which favors the formation of the endo product due to secondary orbital interactions, is a guiding principle, furan cycloadditions often exhibit a preference for the thermodynamically more stable exo product, especially under conditions that allow for equilibration.[7] However, the use of ionic liquids as solvents has been shown to reverse this selectivity, favoring the endo adduct.[1]

General Mechanism of the Furan Diels-Alder Reaction

G furan Furan (Diene) transition_state Transition State (endo or exo) furan->transition_state dienophile Dienophile dienophile->transition_state product 7-Oxanorbornene Adduct transition_state->product G spiroketal Spiroketal protonated_spiroketal Protonated Spiroketal spiroketal->protonated_spiroketal H+ oxocarbenium Oxocarbenium Ion Intermediate protonated_spiroketal->oxocarbenium Ring Opening hemiacetal Hemiacetal Intermediate oxocarbenium->hemiacetal + H2O protonated_hemiacetal Protonated Hemiacetal hemiacetal->protonated_hemiacetal H+ ketone_diol Ketone + Diol protonated_hemiacetal->ketone_diol - H+

Caption: Acid-Catalyzed Spiroketal Hydrolysis.

This hydrolysis offers a strategic advantage, allowing for the execution of reactions on other parts of the molecule while the ketone is protected, followed by deprotection to reveal the carbonyl group for subsequent transformations.

Part 3: The Cyclohexene Double Bond - A Tertiary Reactive Site

The isolated double bond in the cyclohexene ring of 3-(2-furanyl)-2,4-dioxaspiro[5.5]undec-8-ene presents a third site for potential functionalization. However, its reactivity is generally lower than that of the furan ring in Diels-Alder reactions, especially with electron-deficient dienophiles. Standard alkene transformations such as epoxidation, dihydroxylation, or hydrogenation are certainly feasible. For instance, the presence of this double bond can be confirmed by the discoloration of a bromine solution. [8] In a competitive reaction scenario, the Diels-Alder reaction of the furan moiety is expected to be the dominant pathway under thermal conditions with a suitable dienophile. Selective reaction at the cyclohexene double bond would likely require conditions that do not favor the cycloaddition, such as certain catalytic hydrogenations or enzymatic reactions.

Part 4: Proposed Synthetic Application and Comparison with an Alternative Route

To illustrate the synthetic utility of our target molecule, we propose a hypothetical two-step sequence to a functionalized cyclohexanol derivative, a common scaffold in medicinal chemistry.

Proposed Synthetic Protocol

Step 1: Diels-Alder Cycloaddition

  • To a solution of 3-(2-furanyl)-2,4-dioxaspiro[5.5]undec-8-ene (1.0 eq) in a suitable solvent (e.g., toluene or an ionic liquid for enhanced endo selectivity) is added N-phenylmaleimide (1.1 eq).

  • The reaction mixture is heated under reflux (or stirred at room temperature in the case of a highly reactive dienophile or catalytic conditions) and monitored by TLC or LC-MS.

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the 7-oxanorbornene adduct.

Step 2: Acid-Catalyzed Hydrolysis of the Spiroketal

  • The purified Diels-Alder adduct (1.0 eq) is dissolved in a mixture of a protic solvent (e.g., THF/water).

  • A catalytic amount of a strong acid (e.g., HCl or H₂SO₄) is added.

  • The reaction is stirred at room temperature and monitored by TLC for the disappearance of the starting material.

  • Upon completion, the reaction is quenched by the addition of a mild base (e.g., saturated NaHCO₃ solution) and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to give the desired functionalized cyclohexanol derivative containing a ketone.

Comparative Alternative Synthetic Route

A plausible alternative approach to a similar functionalized cyclohexanone could involve a Michael-aldol domino reaction. [9]

G cluster_0 Proposed Route cluster_1 Alternative Route start_A 3-(2-furanyl)-2,4-dioxaspiro[5.5]undec-8-ene step1_A Diels-Alder Cycloaddition start_A->step1_A intermediate_A 7-Oxanorbornene Adduct step1_A->intermediate_A step2_A Spiroketal Hydrolysis intermediate_A->step2_A product_A Functionalized Cyclohexanone step2_A->product_A start_B1 β-keto ester step1_B Michael-Aldol Domino Reaction start_B1->step1_B start_B2 Trisubstituted Michael Acceptor start_B2->step1_B product_B Functionalized Cyclohexanone step1_B->product_B

Caption: Comparison of Synthetic Routes.

Comparison of the Two Approaches:

FeatureProposed Route with Target MoleculeAlternative Michael-Aldol Route
Convergence Linear sequenceConvergent
Stereocontrol Diels-Alder reaction offers predictable stereochemical outcomes.Can achieve high diastereoselectivity.
Atom Economy Diels-Alder is atom-economical; hydrolysis is not.Domino reaction is highly atom-economical.
Starting Material Accessibility Synthesis of the target molecule may be multi-stepped.Starting materials are often commercially available.
Versatility The 7-oxanorbornene intermediate offers multiple avenues for further functionalization.The product is a densely functionalized cyclohexanone.

The choice between these routes would depend on the specific target molecule, the desired stereochemistry, and the availability of starting materials. The proposed route utilizing 3-(2-furanyl)-2,4-dioxaspiro[5.5]undec-8-ene offers a unique pathway to novel structures that may be difficult to access through more traditional methods.

Conclusion

3-(2-furanyl)-2,4-dioxaspiro[5.5]undec-8-ene is a molecule with significant, albeit largely untapped, synthetic potential. By understanding the inherent reactivity of its constituent furan, spiroketal, and cyclohexene moieties, chemists can devise innovative synthetic strategies. The furan ring's participation in Diels-Alder reactions provides a robust method for creating complex bicyclic systems, while the spiroketal serves as a valuable protecting group for a ketone, which can be unveiled for subsequent transformations. This guide provides a predictive framework for the reactivity of this molecule, encouraging its exploration in the synthesis of novel chemical entities for research, drug discovery, and materials science.

References

  • Understanding the reactivity and selectivity of Diels–Alder reactions involving furans. Organic & Biomolecular Chemistry. [Link]

  • Syntheses and Crystal Structures of 1,5-Dioxaspiro[5.5]undecane-2,4-dione Derivatives. ResearchGate. [Link]

  • Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis. YouTube. [Link]

  • Diels−Alder Reaction of 2-Amino-Substituted Furans as a Method for Preparing Substituted Anilines. The Journal of Organic Chemistry. [Link]

  • Synthesis of a 7-Oxanorbornene Monomer: A Two-Step Sequence Preparation for the Organic Laboratory. Journal of Chemical Education. [Link]

  • How does cyclohexatriene (hypothetical molecule) have an isolated double bond? Quora. [Link]

  • Why does Furan participate in Diels alder reaction more readily than Pyrrole? Quora. [Link]

  • Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones. PMC. [Link]

  • Cyclohexene | C6H10. PubChem. [Link]

  • Synthesis and Aqueous Ring Opening Metathesis Polymerization of 7-Oxanorbornene Derivatives. ProQuest. [Link]

  • Five-membered Heterocycles Pyrrole, Furan and Thiophene. SlideShare. [Link]

  • Spiroketals. Wikipedia. [Link]

  • Synthesis of a 7-Oxanorbornene Monomer: A Two-Step Sequence Preparation for the Organic Laboratory. Semantic Scholar. [Link]

  • Insights into Endo/Exo Stereopreference in Diels–Alder Cycloadditions of Chitin-Derived Furans. ACS Sustainable Chemistry & Engineering. [Link]

  • Introducing the Diels-Alder reactivity of 2-furanmethanethiol with selected maleic acid derivatives. ResearchGate. [Link]

  • Preparation of cyclohexene. The Royal Society of Chemistry. [Link]

  • Why Are Endo vs Exo Products Favored in the Diels-Alder Reaction? Master Organic Chemistry. [Link]

  • Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. Pharmaguideline. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-
Reactant of Route 2
2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-
© Copyright 2026 BenchChem. All Rights Reserved.